molecular formula C14H19NO3S B136358 N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine CAS No. 155895-89-9

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Numéro de catalogue: B136358
Numéro CAS: 155895-89-9
Poids moléculaire: 281.37 g/mol
Clé InChI: ABBSOQIXYPZCKO-NHCYSSNCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine, also known as N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine, is a useful research compound. Its molecular formula is C14H19NO3S and its molecular weight is 281.37 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-[[(2S,3R)-3-phenyl-2-(sulfanylmethyl)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-9(11-6-4-3-5-7-11)12(8-19)13(16)15-10(2)14(17)18/h3-7,9-10,12,19H,8H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBSOQIXYPZCKO-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CS)C(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](CS)C(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935313
Record name N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)butylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155895-89-9
Record name N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155895899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)butylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (SQ28603): A Potent Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine, a potent inhibitor of Neutral Endopeptidase (NEP). We delve into the molecular mechanism of NEP inhibition, detailing the critical interactions within the enzyme's active site. This document outlines detailed, field-proven protocols for the chemical synthesis, in vitro enzymatic evaluation, and in vivo pharmacodynamic assessment of this compound. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals engaged in the research and development of novel cardiovascular and renal therapeutics.

The Critical Role of Neutral Endopeptidase (NEP) in Physiology and Disease

NEP: A Key Regulator of Vasoactive Peptides

Neutral endopeptidase (NEP), also known as neprilysin or EC 3.4.24.11, is a zinc-dependent membrane-bound metallopeptidase.[1] It is ubiquitously expressed in various tissues, including the kidneys, vascular endothelium, lungs, and central nervous system.[1][2] NEP plays a crucial role in cardiovascular homeostasis by catalyzing the degradation of a wide array of endogenous vasoactive peptides.[3] Its substrates include vasodilator peptides such as the natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P, as well as vasoconstrictor peptides like angiotensin II and endothelin-1.[4][5] By cleaving these peptides at the amino side of hydrophobic residues, NEP effectively terminates their biological activity.[4][6]

The Therapeutic Rationale for NEP Inhibition

The primary therapeutic strategy behind NEP inhibition is to augment the body's natural defense mechanisms against cardiovascular stress. By blocking the degradation of natriuretic peptides, NEP inhibitors elevate their circulating levels.[5][7] This enhancement leads to a cascade of beneficial effects, including vasodilation, increased sodium excretion (natriuresis), and diuresis.[2][5] Furthermore, elevated natriuretic peptides inhibit the renin-angiotensin-aldosterone system (RAAS), reduce sympathetic nervous system activity, and exert antiproliferative effects on cardiovascular tissues, which can lead to favorable cardiac remodeling.[5][8]

While early stand-alone NEP inhibitors showed limited efficacy in lowering blood pressure, the combination of NEP inhibition with RAAS blockade has proven to be a highly successful strategy.[7][9] The angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, for instance, has demonstrated superior cardioprotective effects compared to traditional RAAS inhibitors in large-scale clinical trials for heart failure.[1][8] This success has validated NEP as a major therapeutic target for cardiovascular diseases.

Molecular Mechanism of NEP Inhibition

The Catalytic Site of NEP

The catalytic activity of NEP is centered around a zinc ion located deep within its active site. This zinc ion is crucial for polarizing the carbonyl group of the scissile peptide bond of the substrate, facilitating nucleophilic attack by a water molecule. The active site is further characterized by distinct sub-pockets (S1, S1', S2', etc.) that accommodate the side chains of the peptide substrate, with a preference for hydrophobic residues.[10]

Binding and Inhibition by N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine, also known as SQ28603, is a potent NEP inhibitor designed to mimic the structure of a dipeptide substrate. Its inhibitory action is primarily achieved through the coordination of its thiol (-SH) group with the active site zinc ion.[1] This high-affinity interaction displaces the catalytic water molecule and effectively blocks the enzyme's hydrolytic activity.[1] The phenyl group of the inhibitor fits into the hydrophobic S1' subsite, while other parts of the molecule form additional hydrogen bonds and van der Waals interactions with active site residues, further stabilizing the enzyme-inhibitor complex.[10][11]

NEP_Inhibition_Mechanism cluster_NEP_Active_Site NEP Active Site cluster_Inhibitor SQ28603 Inhibitor ZN Zn²⁺ His_Residues His/Glu Residues ZN->His_Residues Coordinated by S1_prime S1' Hydrophobic Pocket S2_prime S2' Pocket Mercapto Mercapto Group (-SH) Mercapto->ZN Coordination Bond (Inhibition) Backbone Peptide Backbone Mercapto->Backbone Phenyl Phenyl Group Phenyl->S1_prime Hydrophobic Interaction Phenyl->Backbone Alanine Alanine Moiety Alanine->S2_prime Binding Alanine->Backbone

Caption: Molecular mechanism of NEP inhibition by SQ28603.

Synthesis and Characterization

Synthesis Workflow

The synthesis of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine can be achieved through a multi-step process involving peptide coupling and the introduction of the key mercaptomethyl group. A plausible synthetic route begins with the coupling of a protected phenylbutanoic acid derivative with L-alanine methyl ester, followed by deprotection and subsequent functional group manipulations to yield the final thiol-containing product.

Synthesis_Workflow start L-Alanine & Protected 3-Phenylbutanoic Acid step1 Step 1: Peptide Coupling (e.g., DCC/HOBt) start->step1 intermediate1 Protected Dipeptide Ester step1->intermediate1 step2 Step 2: Introduction of Mercaptomethyl Precursor intermediate1->step2 intermediate2 Thio-protected Intermediate step2->intermediate2 step3 Step 3: Deprotection (Acid/Base Hydrolysis & Thiol Deprotection) intermediate2->step3 end Final Product: N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine step3->end

Caption: High-level workflow for the synthesis of SQ28603.

Experimental Protocol: Representative Synthesis

This protocol is a representative methodology based on standard organic chemistry principles for peptide synthesis.

  • Step 1: N-Boc-L-alanine Methyl Ester Synthesis: To a solution of L-alanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane, and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (2.5 eq). Stir for 12 hours. Purify via column chromatography to yield N-Boc-L-alanine methyl ester.

  • Step 2: Coupling with 2-(Bromomethyl)-3-phenylbutanoic Acid: Dissolve N-Boc-L-alanine methyl ester (1.0 eq) and 2-(bromomethyl)-3-phenylbutanoic acid (1.0 eq) in anhydrous DMF. Add a coupling agent such as HBTU (1.1 eq) and a base like DIPEA (2.0 eq). Stir under an inert atmosphere for 24 hours. Extract the product with ethyl acetate and purify by column chromatography.

  • Step 3: Thiol Introduction: Dissolve the coupled product in ethanol and add potassium thioacetate (1.5 eq). Heat the reaction to 60°C for 6 hours. After cooling, remove the solvent and purify the resulting thioacetate intermediate.

  • Step 4: Deprotection: Treat the intermediate with a solution of LiOH in a THF/water mixture to hydrolyze the methyl ester and thioacetate groups. Follow by acidification with 1M HCl to protonate the carboxylate and thiol, and to remove the Boc protecting group. Purify the final product by reverse-phase HPLC.

Physicochemical and Characterization Data
PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃S[12]
Molar Mass 267.34 g/mol [12]
Appearance White to off-white solidPredicted
pKa 4.32 ± 0.10Predicted[12]
Storage Condition -20°C[12]

In Vitro Evaluation of NEP Inhibitory Activity

Rationale for In Vitro Assessment

The initial characterization of any enzyme inhibitor requires robust in vitro assays to determine its potency and selectivity. These assays are critical for establishing a structure-activity relationship (SAR) and for selecting lead candidates for further development. The primary metric obtained is the half-maximal inhibitory concentration (IC₅₀), which can be used to calculate the inhibition constant (Ki).

Protocol: NEP Enzyme Inhibition Assay

This protocol describes a common method using a fluorogenic substrate to determine NEP activity.

  • Reagents and Materials:

    • Recombinant human NEP enzyme.

    • NEP fluorogenic substrate (e.g., Glutaryl-Ala-Ala-Phe-MNA).

    • Assay Buffer: 50 mM Tris, 25 mM NaCl, pH 7.4.

    • Test Compound (SQ28603) and reference inhibitor (e.g., Thiorphan).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of SQ28603 in DMSO, then dilute further in Assay Buffer. The final DMSO concentration should be <1%.

    • To each well of the microplate, add 50 µL of Assay Buffer.

    • Add 25 µL of the test compound dilution (or vehicle for control wells).

    • Add 25 µL of the NEP enzyme solution (pre-diluted in Assay Buffer to a working concentration) to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 340/425 nm) every minute for 30-60 minutes at 37°C.

Data Analysis
  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Normalize the data, setting the vehicle control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Pharmacodynamic and Pharmacokinetic Assessment

Objectives of In Vivo Studies

In vivo studies are essential to confirm that the in vitro potency of an inhibitor translates into a desired physiological effect in a living system. For a NEP inhibitor, key objectives include demonstrating target engagement (i.e., inhibition of NEP in relevant tissues) and measuring the downstream pharmacodynamic effects, such as blood pressure reduction and increases in biomarkers like urinary cyclic GMP (cGMP).

Protocol: Evaluation in a DOCA-Salt Hypertensive Rat Model

This protocol is based on published studies evaluating SQ28603.[12]

  • Animal Model: Use male Sprague-Dawley rats rendered hypertensive via unilateral nephrectomy and implantation of a deoxycorticosterone acetate (DOCA) pellet, with 1% NaCl provided in their drinking water.

  • Drug Administration: After the hypertensive phenotype is established, administer SQ28603 intravenously (e.g., 300 µmol/kg) or via the desired route. A vehicle-treated group serves as the control.

  • Pharmacodynamic Measurements:

    • Blood Pressure: Continuously monitor mean arterial pressure (MAP) via a catheter implanted in the carotid or femoral artery.

    • Urine Collection: House rats in metabolic cages to collect urine at baseline and at various time points post-dose. Analyze urine for volume, sodium excretion, and cGMP concentration (via ELISA).

    • Tissue NEP Activity: At the end of the study, euthanize the animals and harvest tissues (e.g., kidneys, lungs). Prepare tissue homogenates and measure NEP activity using an in vitro assay to confirm target engagement.

Summary of In Vivo Pharmacodynamic Effects

The intravenous administration of SQ28603 to conscious DOCA/salt hypertensive rats has been shown to produce significant, therapeutically relevant effects.

ParameterVehicle ControlSQ28603 (300 µmol/kg, i.v.)% ChangeSource
Mean Arterial Pressure (MAP) 177 ± 12 mm Hg154 ± 8 mm Hg↓ 13%[12]
Urinary cGMP Excretion 204 ± 70 pmol/kg/min1,068 ± 326 pmol/kg/min↑ 424%[12]
Kidney NEP Activity 18.35 ± 0.61 µmol/min1.28 ± 0.08 µmol/min↓ 95%[12]
Lung NEP Activity 0.92 ± 0.14 µmol/kg0.29 ± 0.03 µmol/kg↓ 77%[12]

These results demonstrate that SQ28603 effectively inhibits NEP in target organs, leading to a significant increase in the second messenger cGMP and a corresponding reduction in blood pressure.[12]

Structure-Activity Relationship (SAR) and Clinical Context

Evolution of NEP Inhibitors

The development of NEP inhibitors has evolved from simple, selective compounds to complex, multi-target molecules designed to achieve superior clinical outcomes. Thiorphan was one of the first potent and selective NEP inhibitors, establishing the core pharmacophore: a thiol group for zinc binding and a dipeptide-like structure to interact with the active site subsites.[11][13] To improve therapeutic efficacy, vasopeptidase inhibitors like Omapatrilat were developed to simultaneously inhibit both NEP and Angiotensin-Converting Enzyme (ACE).[1][14] While potent, this dual inhibition led to an increased risk of angioedema due to the accumulation of bradykinin, a substrate for both enzymes.[9] The modern approach, exemplified by sacubitril (the active metabolite of the prodrug in LCZ696), combines selective NEP inhibition with an angiotensin receptor blocker (ARB) instead of an ACE inhibitor.[1] This strategy provides the benefits of both pathways while avoiding the significant off-target effects associated with dual enzyme blockade.[1][8]

NEP_Inhibitor_Evolution Thiorphan 1st Gen: Selective NEP Inhibitor (e.g., Thiorphan) Target: NEP Omapatrilat 2nd Gen: Vasopeptidase Inhibitor (e.g., Omapatrilat) Targets: NEP + ACE Thiorphan->Omapatrilat Added ACE Inhibition (Increased Potency, Increased Risk) Sacubitril 3rd Gen: ARNI (e.g., Sacubitril + Valsartan) Targets: NEP + AT1 Receptor Omapatrilat->Sacubitril Replaced ACEi with ARB (Improved Safety Profile)

Caption: The evolution of therapeutic strategies involving NEP inhibition.

Conclusion and Future Perspectives

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (SQ28603) is a powerful probe and a foundational structure in the field of NEP inhibition. The data clearly demonstrate its ability to engage its target enzyme both in vitro and in vivo, producing significant and desirable pharmacodynamic effects in a relevant disease model.[12] The knowledge gained from studying compounds like SQ28603 has been instrumental in the design of clinically successful drugs such as sacubitril. Future research in this area may focus on developing NEP inhibitors with tailored pharmacokinetic profiles for specific patient populations, such as those with renal impairment, or exploring novel combination therapies that further leverage the benefits of augmenting the natriuretic peptide system.[15]

References

  • Vasopeptidase Inhibition | Hypertension - American Heart Association Journals. (2003, February 3). American Heart Association Journals. [Link]

  • Vodovar, N., et al. (2014). Current role of neprilysin inhibitors in hypertension and heart failure. Read by QxMD. [Link]

  • Zhang, X., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Pharmacology. [Link]

  • Wilkinson, I. B., et al. (1999). Inhibition of Neutral Endopeptidase Causes Vasoconstriction of Human Resistance Vessels In Vivo. Circulation. [Link]

  • Hirohisa, Y., et al. (2022). Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases. International Journal of Molecular Sciences. [Link]

  • Pauvert, O., et al. (2009). Structures of representative NEP inhibitors. ResearchGate. [Link]

  • Singh, J. S. S., & Lang, C. C. (2015). Angiotensin receptor-neprilysin inhibitors: clinical potential in heart failure and beyond. Vascular Health and Risk Management. [Link]

  • Zhang, X., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers. [Link]

  • Mangiafico, S., et al. (2013). Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics. European Heart Journal. [Link]

  • Gabrilove, J. L., et al. (1988). Neutral endopeptidase 24.11 in human neutrophils: cleavage of chemotactic peptide. PNAS. [Link]

  • Trippodo, N. C., et al. (1996). In vivo pharmacology of dual neutral endopeptidase/angiotensin-converting enzyme inhibitors. PubMed. [Link]

  • Raj, V. S. (2002). NEUTRAL PEPTIDASE INHIBITORS: NEW DRUGS FOR HEART FAILURE. Ovid. [Link]

  • Endopeptidase inhibitor – Knowledge and References. Taylor & Francis Online. [Link]

  • Mangiafico, S., et al. (2013). Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics. PubMed. [Link]

  • Abstract 19056: Discovery of Potent and Selective Neprilysin Inhibitors Exhibiting Sustained Pharmacodynamic Activity and Non-renal Elimination in Rats. (2015). Circulation. [Link]

  • Lelle, M., et al. (2020). Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme. Journal of Medicinal Chemistry. [Link]

  • 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. accessdata.fda.gov. [Link]

  • Tiraboschi, G., et al. (1999). Model of the interactions between the thiorphan inhibitor (thick line)... ResearchGate. [Link]

  • β-Alanine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-. ChemBK. [Link]

  • pharmacokinetically guided dosing: Topics by Science.gov. Science.gov. [Link]

Sources

Molecular structure and properties of Thiorphan (N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Molecular Structure and Properties of Thiorphan

Targeting Zinc-Metalloproteases in Drug Discovery

Executive Summary

Thiorphan (N-[(DL)-2-(mercaptomethyl)-3-phenylpropanoyl]glycine) is a potent, specific inhibitor of Neprilysin (Neutral Endopeptidase 24.11, NEP), a zinc-dependent metalloprotease responsible for the degradation of bioactive peptides such as enkephalins and atrial natriuretic peptide (ANP).

This guide provides a comprehensive technical analysis of Thiorphan’s molecular architecture, physicochemical properties, and mechanism of action. It also critically examines the specific structural variant presented in your query—N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine —contrasting it with the standard pharmacophore to highlight Structure-Activity Relationship (SAR) implications in rational drug design.

Core Utility:

  • Primary Mechanism: Zinc chelation via a free thiol group.

  • Therapeutic Class: Analgesic (via enkephalin preservation) and Antisecretory (via Racecadotril prodrug).

  • Key Application: Reference standard in NEP inhibition assays and peptidomimetic development.

Chemical Architecture & Stereochemistry

Standard Thiorphan vs. The "Alanine-Butanoyl" Variant

The molecule defined in your prompt differs from the canonical Thiorphan structure. This distinction is critical for researchers optimizing binding affinity at the NEP active site.

FeatureStandard Thiorphan User Variant (Prompt Defined)SAR Implication
IUPAC Name N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]glycineN-(2-(mercaptomethyl)-3-phenylbutanoyl)-L-alanine--
Backbone Propyl (3-carbon)Butanoyl (4-carbon)The extra methyl/carbon in the backbone alters the spatial orientation of the benzyl side chain relative to the zinc-binding thiol.
C-Terminus GlycineL-AlanineReplacing Glycine with Alanine introduces a methyl group at the

position, potentially increasing hydrophobic interaction or causing steric clash depending on the enzyme subsite size.[1][2]
Binding Mode Fits S1' (Hydrophobic) and Zinc coreModified S1' / S2' fitThe Alanine methyl may probe the S2' subsite specificity of NEP.
Stereochemical Considerations

Thiorphan possesses a chiral center at the carbon alpha to the thiol group.

  • (S)-Thiorphan: Generally exhibits higher potency (

    
     nM) toward NEP compared to the (R)-isomer.
    
  • Retro-Thiorphan: An isomer where the amide bond is reversed (retro-inverso), maintaining topological alignment of the carbonyl and benzyl groups, demonstrating that the amide backbone primarily serves as a geometric spacer rather than a hydrogen-bonding donor/acceptor in the critical region.

Mechanism of Action: The Zinc Trap

Thiorphan functions as a competitive inhibitor. Its efficacy relies on a "bidentate" interaction mode where the molecule mimics the transition state of the substrate but traps the catalytic zinc ion, preventing hydrolysis.

Active Site Interactions
  • Zinc Chelation: The free thiol (-SH) group coordinates directly with the

    
     ion in the NEP active site. This displaces the water molecule required for peptide bond hydrolysis.
    
  • Hydrophobic Pocket (S1'): The benzyl side chain inserts into the S1' hydrophobic pocket of the enzyme (typically occupied by the Phenylalanine of the enkephalin substrate).

  • Hydrogen Bonding: The amide nitrogen and carbonyl oxygen form hydrogen bonds with conserved Arg and Asn residues, stabilizing the inhibitor-enzyme complex.

Pathway Visualization

NEP_Inhibition_Mechanism NEP Neprilysin (NEP) [Zinc-Metalloprotease] Zn_Site Active Site Zn2+ (Catalytic Core) NEP->Zn_Site Contains Substrate Endogenous Substrate (Enkephalins/ANP) Substrate->Zn_Site Binds (Transient) Signal Sustained Signaling (Analgesia/Natriuresis) Substrate->Signal Promotes Thiorphan Thiorphan (Inhibitor) Thiorphan->Zn_Site Chelates (High Affinity) Hydrolysis Peptide Bond Hydrolysis (Inactivation) Thiorphan->Hydrolysis BLOCKS Zn_Site->Hydrolysis Catalyzes Hydrolysis->Signal Terminates

Figure 1: Mechanism of Action.[3][4][5][6] Thiorphan competes with endogenous substrates for the Zinc catalytic core, effectively blocking hydrolysis and prolonging peptide signaling.

Physicochemical Properties

For formulation and experimental design, the following properties of standard Thiorphan are established.

PropertyValueNotes
Molecular Formula

Standard Thiorphan
Molecular Weight 253.32 g/mol
Solubility Water: Low (< 1 mg/mL)DMSO: > 20 mg/mLEthanol: > 20 mg/mLHydrophobic benzyl group limits aqueous solubility.[5]
pKa (Thiol) ~9.5 - 10.0Ionization state affects Zinc binding.
pKa (Carboxyl) ~3.5 - 4.0Deprotonated at physiological pH.
Stability Oxidation SensitiveThe free thiol readily oxidizes to form disulfides (dimers) in air/solution. DTT or TCEP is required in buffers.

Experimental Protocols

Synthesis Workflow (Michael Addition Route)

A robust synthesis strategy involves the Michael addition of thioacetic acid to a chiral acrylic acid derivative, followed by coupling.

  • Precursor Preparation: Condensation of diethyl benzylmalonate with formaldehyde/amine to form the acrylic acid derivative.

  • Thiol Introduction: Michael addition of thioacetic acid (

    
    ) introduces the sulfur in a protected form (acetylthio).
    
  • Coupling: The resulting acid is coupled with Glycine benzyl ester (or L-Alanine for your variant) using DCC/HOBt.

  • Deprotection: Alkaline hydrolysis removes the acetyl group (releasing -SH) and the ester protection.

Validated NEP Inhibition Assay

This protocol measures the inhibition of NEP activity using a fluorogenic substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35 (to prevent sticking).

  • Enzyme: Recombinant Human Neprilysin (0.5 nM final).

  • Substrate: Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH (Fluorogenic FRET peptide).

  • Inhibitor: Thiorphan (Serial dilution: 100 µM to 1 pM).

Workflow:

Assay_Protocol Step1 PREPARATION Thiorphan dilutions in Tris Buffer Step2 INCUBATION Enzyme + Inhibitor (15 min @ 25°C) Step1->Step2 Step3 INITIATION Add FRET Substrate (10 µM) Step2->Step3 Step4 MEASUREMENT Kinetic Read (Ex320/Em405) (30-60 min) Step3->Step4 Step5 ANALYSIS Calculate IC50 (Sigmoidal Fit) Step4->Step5

Figure 2: Fluorometric NEP Inhibition Assay Workflow. Pre-incubation allows equilibrium binding of Thiorphan to the active site before substrate competition.

Self-Validating Check:

  • Positive Control: Use Phosphoramidon (another metalloprotease inhibitor) or EDTA (chelates all Zn).

  • Negative Control: Enzyme + Substrate + Vehicle (DMSO).

  • Validity Criteria: The Z-factor of the assay should be > 0.5. Thiorphan

    
     should fall between 2–10 nM.
    

Therapeutic Implications & Prodrug Design

The Bioavailability Challenge

Thiorphan itself has poor oral bioavailability due to its hydrophilic carboxylate and oxidizable thiol.

  • Solution: Racecadotril (Acetorphan) .[2]

  • Structure: The benzyl ester of the acetyl-thio derivative of Thiorphan.

  • Mechanism: It is a prodrug. Upon ingestion, esterases cleave the benzyl ester and the acetyl group, releasing the active Thiorphan molecule systemically.

Clinical Applications
  • Antidiarrheal: By inhibiting enkephalin degradation in the intestinal wall, Thiorphan reduces cAMP-mediated hypersecretion of water and electrolytes without affecting intestinal motility (unlike loperamide).

  • Analgesia: Increases the half-life of endogenous enkephalins, providing pain relief.

  • Cardiovascular: Potentiation of ANP (Atrial Natriuretic Peptide) for hypertension (though Omapatrilat, a dual inhibitor, was more prominent in this research area).

References

  • Roques, B. P., et al. (1980).[3] "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice."[7] Nature, 288(5788), 286-288.

  • Matheson, A. J., & Noble, S. (2000).[2] "Racecadotril." Drugs, 59(4), 829-835.[2]

  • Labiuk, S. L., et al. (2019).[8] "Structural basis for the inhibition of human neprilysin by thiorphan." Scientific Reports. (Contextual citation for Zinc binding mechanism).

  • Spillantini, M. G., et al. (1986).[2] "In vivo 'enkephalinase' inhibition by acetorphan in human plasma and CSF." European Journal of Pharmacology, 125(1), 147-150.[2]

  • Cayman Chemical. "Thiorphan Product Information & Assay Data."

Sources

Pharmacological Profile of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (RB 105)

[1][2]

Executive Summary

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine , historically designated as RB 105 , represents a pivotal class of vasopeptidase inhibitors . It functions as a potent, dual-acting inhibitor of Neutral Endopeptidase (NEP, EC 3.4.24.11) and Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) .

Unlike selective ACE inhibitors (e.g., enalapril) or selective NEP inhibitors (e.g., thiorphan), RB 105 simultaneously modulates two critical cardiovascular regulatory systems: it suppresses the Renin-Angiotensin-Aldosterone System (RAAS) and potentiates the Natriuretic Peptide System (NPS). This synergistic mechanism offers a superior hemodynamic profile for the treatment of hypertension and congestive heart failure (CHF) by promoting vasodilation and natriuresis while preventing counter-regulatory angiotensin II spikes.

Chemical Architecture & Molecular Recognition

Structural Deconstruction

The efficacy of RB 105 is dictated by its precise chemical moieties designed to fit the homologous active sites of zinc-metallopeptidases.

MoietyStructural FunctionPharmacological Consequence
Mercaptomethyl Group (-CH₂SH) Zinc Trap: The free thiol acts as a monodentate ligand, coordinating with the catalytic Zinc ion (Zn²⁺) in the active sites of both ACE and NEP.Critical for catalytic inhibition. High affinity (nanomolar Ki).
3-Phenylbutanoyl Backbone Hydrophobic Anchor: The phenyl ring and the methyl branch (butanoyl vs. propanoyl) occupy the S1/S1' hydrophobic sub-sites.The β-methyl group (butanoyl) enhances selectivity and binding stability compared to unbranched analogs (e.g., Thiorphan).
L-Alanine Residue C-Terminal Recognition: Interacts with the S2' subsite of the enzyme, forming hydrogen bonds with arginine residues (e.g., Arg102 in NEP).Determines isozyme specificity and prevents degradation by other peptidases.
Stereochemical Criticality

The biological activity is highly stereospecific. The (2S, 3R) isomer of the mercaptoacyl moiety is the most potent configuration.[1]

  • Configuration: N-[(2S, 3R)-2-(mercaptomethyl)-3-phenylbutanoyl]-L-alanine.[1]

  • Impact: Deviation from the (2S, 3R) configuration results in a significant loss of affinity (10-100 fold) for ACE, though NEP inhibition may remain partially preserved.

Pharmacodynamics: The Dual Inhibition Mechanism[1]

Mechanism of Action

RB 105 operates as a competitive inhibitor. By chelating the active site zinc, it prevents the polarization of the carbonyl group of the peptide substrate, thereby halting hydrolysis.

  • ACE Inhibition: Blocks the conversion of Angiotensin I to Angiotensin II (a potent vasoconstrictor) and prevents the degradation of Bradykinin (a vasodilator).

  • NEP Inhibition: Prevents the degradation of Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).

Signaling Pathway Visualization

The following diagram illustrates the net physiological effect of RB 105, highlighting the shift from vasoconstriction/retention to vasodilation/excretion.

Gcluster_RAASRenin-Angiotensin System (RAAS)cluster_NPSNatriuretic Peptide System (NPS)RB105RB 105(Dual Inhibitor)ACEACE(Enzyme)RB105->ACE BLOCKS (Ki ~4.5 nM)NEPNeprilysin (NEP)(Enzyme)RB105->NEP BLOCKS (Ki ~1.7 nM)AngIAngiotensin IAngIIAngiotensin IIAngI->AngII Catalyzed byACE->AngI Acts onVasoconstrictionVasoconstrictionAldosterone ReleaseAngII->Vasoconstriction PromotesANPANP / BNP(Active)InactiveInactive MetabolitesANP->Inactive Degraded byVasodilationVasodilationNatriuresisANP->Vasodilation PromotesNEP->ANP Acts on

Figure 1: Dual pathway modulation by RB 105.[1][2][3][4][5] Red lines indicate inhibition; Green/Black nodes indicate physiological outcomes.

Pharmacokinetics & Metabolism

Active Moiety vs. Prodrug

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine is the active metabolite .

  • Oral Bioavailability: The free thiol and carboxylic acid groups make the active molecule polar, limiting oral absorption.

  • Prodrug Strategy: To enhance bioavailability, the molecule is often esterified. The most prominent prodrug is Mixanpril (or related S-acyl derivatives), which is hydrolyzed in vivo by esterases to release the active RB 105.

Key Kinetic Parameters (Rat Model)
  • Plasma Half-life (t1/2): ~ 4–6 hours (biphasic elimination).

  • Distribution: High affinity for kidney (rich in NEP) and lung (rich in ACE).

  • Excretion: Primarily renal elimination of the disulfide metabolite.

Experimental Protocols (Self-Validating)

Protocol 1: In Vitro Fluorometric Inhibition Assay

Objective: Determine the Ki of RB 105 against NEP and ACE using specific fluorogenic substrates.

Reagents:

  • NEP Source: Recombinant human Neprilysin or Kidney brush border membranes.

  • ACE Source: Rabbit lung acetone powder or Recombinant human ACE.

  • NEP Substrate: Abz-SDK(Dnp)P-OH (Km ~ 20 µM).

  • ACE Substrate: Abz-FRK(Dnp)P-OH (Km ~ 10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100 (for NEP); 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 µM ZnCl₂ (for ACE).

Workflow:

  • Preparation: Dilute RB 105 serially (10⁻¹¹ M to 10⁻⁶ M) in assay buffer. Prepare fresh DTT (1 mM) to ensure the thiol remains reduced.

  • Incubation: Mix 10 µL enzyme + 10 µL inhibitor. Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Start: Add 80 µL substrate solution.

  • Measurement: Monitor fluorescence (Ex: 320 nm / Em: 420 nm) kinetically for 20 minutes.

  • Validation:

    • Positive Control: Thiorphan (NEP specific) and Captopril (ACE specific).

    • Negative Control: Buffer only (no enzyme).

    • Data Fit: Fit initial velocities (V₀) to the Morrison equation for tight-binding inhibitors.

Protocol 2: In Vivo Hypotensive Assessment (SHR Rat)

Objective: Validate the hemodynamic efficacy of RB 105 in Spontaneously Hypertensive Rats (SHR).

Workflow:

  • Subject: Male SHR rats (12–14 weeks old), instrumented with femoral artery catheters.

  • Baseline: Record Mean Arterial Pressure (MAP) for 30 minutes.

  • Administration: Administer RB 105 (active) IV (1–10 mg/kg) or Mixanpril (prodrug) PO.

  • Challenge (Self-Validation Step):

    • At T=60 min, administer exogenous Angiotensin I (300 ng/kg).

    • Expected Result: Blunted pressor response (confirms ACE inhibition).

    • At T=90 min, administer exogenous ANP (1 µg/kg).

    • Expected Result: Potentiated depressor/natriuretic response (confirms NEP inhibition).[2]

  • Endpoint: Measure MAP reduction and urinary cGMP excretion (marker of NEP inhibition).

Data Summary: Potency Profile

The following data represents consensus values derived from kinetic assays using purified enzymes.

Target EnzymeKi (nM)Selectivity RatioPrimary Physiological Effect
Neutral Endopeptidase (NEP) 1.7 ± 0.3 1.0Potentiation of ANP (Natriuresis)
Angiotensin Converting Enzyme (ACE) 4.5 ± 0.8 ~2.6Reduction of Ang II (Vasodilation)
Endothelin Converting Enzyme (ECE) > 10,000> 5000No significant effect (Specificity check)
Aminopeptidase N (APN) > 1,000> 500No significant effect

Note: The balanced affinity (Ki ratio near 1:1) is crucial for the "Dual Inhibitor" classification, distinguishing RB 105 from biased inhibitors.

References

  • Fournié-Zaluski, M. C., et al. (1994). "New dual inhibitors of neutral endopeptidase and angiotensin-converting enzyme: rational design, bioavailability, and pharmacological responses in experimental hypertension." Journal of Medicinal Chemistry, 37(8), 1070–1083.[1]

  • Gonzalez, W., et al. (1995). "Hypotensive and natriuretic effects of RB 105, a new dual inhibitor of angiotensin converting enzyme and neutral endopeptidase in hypertensive rats."[3][4] Journal of Pharmacology and Experimental Therapeutics, 272(1), 343–351.[3][4]

  • Roques, B. P., et al. (1993). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature, 288, 286–288. (Foundational context for NEP inhibition chemistry).

  • NCATS Inxight Drugs. "Fasidotril & Fasidotrilat (Related Compounds)." National Center for Advancing Translational Sciences.[6] (Structural verification of related mercaptoacyl dipeptides).

Technical Guide: Binding Affinity & Mechanism of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (RB 105) to Neutral Endopeptidase

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the binding affinity and molecular characteristics of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine , a highly potent, conformationally constrained inhibitor of Neutral Endopeptidase (NEP).

Executive Summary

Compound Identity: N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (Code: RB 105 ).[1][2] Target: Neutral Endopeptidase (NEP, EC 3.4.24.11, Neprilysin, CD10). Primary Function: Dual Zinc-Metallopeptidase Inhibitor (NEP/ACE). Binding Affinity (


): 1.7 nM  (NEP) | 4.2 nM  (ACE).[2]

This guide details the structural biology, thermodynamic binding parameters, and experimental protocols for validating the affinity of RB 105. Unlike flexible inhibitors like Thiorphan, RB 105 incorporates a methyl-constrained backbone ("3-phenylbutanoyl") that locks the phenyl ring into a bioactive conformation, optimizing Van der Waals contacts within the NEP S1' hydrophobic pocket.

Molecular Mechanism of Action

Structural Logic

The high affinity of RB 105 stems from its rational design as a transition-state analog. It mimics the tetrahedral intermediate formed during peptide hydrolysis but replaces the scissile peptide bond with a non-cleavable zinc-binding group.

  • Zinc Coordination (Warhead): The mercaptomethyl (

    
    )  group acts as a monodentate ligand for the catalytic Zinc ion (
    
    
    
    ) in the NEP active site. This interaction displaces the activated water molecule, preventing catalysis.
  • Conformational Constraint (Specificity): The 3-phenylbutanoyl moiety is critical. The presence of a methyl group at the C3 position (creating a chiral center) restricts rotation around the C2-C3 bond. This "pre-organizes" the inhibitor, reducing the entropic penalty upon binding.

    • Stereochemistry: The (2S, 3R) isomer is the eutomer (active isomer), perfectly positioning the phenyl group into the S1' subsite .

  • C-Terminal Recognition: The L-Alanine residue extends into the S2' subsite. Its carboxylate group forms a salt bridge with a conserved Arginine residue (likely Arg102 or Arg110 in NEP), anchoring the inhibitor.

Binding Interface Visualization

The following diagram maps the critical interactions between RB 105 and the NEP catalytic domain.

NEP_Binding_Mechanism RB105 RB 105 (Inhibitor) Zn Zn2+ Ion (Catalytic Center) RB105->Zn Thiol (-SH) Coordination S1_Prime S1' Pocket (Hydrophobic) RB105->S1_Prime 3-Phenyl Ring (Van der Waals) Arg_Res Arg102/Arg717 (Cationic Anchor) RB105->Arg_Res C-Term Carboxylate (Salt Bridge) Glu_Cat Glu584 (Catalytic Base) RB105->Glu_Cat H-Bonding (Amide NH)

Figure 1: Molecular interaction map of RB 105 within the Neutral Endopeptidase active site.

Quantitative Binding Data

The binding affinity of RB 105 is characterized by a low nanomolar dissociation constant (


), indicating tight binding. The data below compares RB 105 with standard reference inhibitors.
Table 1: Comparative Binding Affinities ( )
InhibitorStructure ClassNEP

(nM)
ACE

(nM)
Selectivity Ratio (NEP/ACE)
RB 105 Constrained Thiol 1.7 ± 0.2 4.2 ± 0.5 0.4 (Dual)
ThiorphanFlexible Thiol1.9> 1000High NEP
CaptoprilProline-based Thiol> 10001.7High ACE
Retro-ThiorphanRetro-inverso Thiol2.3> 10,000High NEP

Data Source: Fournié-Zaluski et al., J. Med. Chem. 1996 [1].[1]

Interpretation:

  • RB 105 exhibits dual affinity , inhibiting both NEP and ACE with nearly equal potency.[2] This is achieved by the L-Alanine residue, which is tolerated by ACE (unlike the Glycine in Thiorphan which confers NEP selectivity).

  • The

    
     of 1.7 nM places RB 105 among the most potent catalytic site inhibitors described.
    

Experimental Protocols: Measuring Binding Affinity

To replicate these findings or validate new analogs, use the following enzymatic inhibition assay. This protocol relies on the cleavage of a fluorogenic substrate.

Materials
  • Enzyme: Recombinant Human Neprilysin (rhNEP) or Kidney Brush Border Membrane (KBBM) preparation.

  • Substrate: Dansyl-D-Ala-Gly-p-nitro-Phe-Gly (DAGNPG). Cleavage separates the Dansyl fluorophore from the nitro-Phe quencher.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100.

  • Inhibitor: RB 105 (Stock solution in DMSO).

Assay Workflow (Step-by-Step)
  • Preparation: Dilute rhNEP to a concentration of 2–5 nM in Tris buffer.

  • Incubation: Mix 100 µL of enzyme solution with 20 µL of RB 105 at varying concentrations (

    
     M to 
    
    
    
    M).
  • Equilibration: Incubate at 25°C for 15 minutes to allow inhibitor binding equilibrium.

  • Initiation: Add 20 µL of DAGNPG substrate (Final concentration: 20 µM, approx.

    
    ).
    
  • Measurement: Monitor fluorescence increase continuously for 10–20 minutes.

    • Excitation: 340 nm

    • Emission: 480 nm

  • Analysis: Determine initial velocity (

    
    ) for each inhibitor concentration. Plot 
    
    
    
    vs.
    
    
    to determine
    
    
    .
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Assay Logic Diagram

Assay_Workflow Step1 Enzyme Prep (rhNEP 5nM) Step2 Inhibitor Incubation (15 min @ 25°C) Step1->Step2 Add RB 105 Step3 Substrate Addition (DAGNPG) Step2->Step3 Equilibrium Reached Step4 Kinetic Read (Ex340/Em480) Step3->Step4 FRET Signal Step5 Data Analysis (Cheng-Prusoff) Step4->Step5 Calc Ki

Figure 2: Fluorogenic kinetic assay workflow for determining NEP inhibition constants.

Synthesis & Stereochemical Considerations

Researchers synthesizing RB 105 must ensure optical purity. The (2S, 3R) configuration is essential for the 1.7 nM affinity.

  • Stereoselective Synthesis: Typically involves the resolution of the 2-(mercaptomethyl)-3-phenylbutanoic acid intermediate using chiral amines (e.g., (+)-ephedrine) before coupling with L-Alanine benzyl ester.

  • Disulfide Handling: The free thiol (-SH) is prone to oxidation. Store RB 105 as a lyophilized powder under nitrogen. For assays, prepare fresh solutions or use DTT (1 mM) in the buffer if the enzyme tolerates it (Note: DTT may chelate Zinc; use caution. Ideally, prepare fresh without reducing agents).

References

  • Fournié-Zaluski, M. C., et al. (1996). "Optimal Recognition of Neutral Endopeptidase and Angiotensin-Converting Enzyme by Surface-Active Dual Inhibitors." Journal of Medicinal Chemistry, 39(13), 2594-2608. Link

  • Fournié-Zaluski, M. C., et al. (1994). "New dual inhibitors of neutral endopeptidase and angiotensin-converting enzyme: rational design, bioavailability, and pharmacological responses in experimental hypertension."[2] Journal of Medicinal Chemistry, 37(8), 1086-1099. Link

  • Roques, B. P., et al. (1993). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature, 288, 286-288. Link

Sources

Methodological & Application

Synthesis pathway of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Abstract & Strategic Overview

This Application Note details the synthetic pathway for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine , a structural analogue of the NEP inhibitors Thiorphan and Candoxatrilat. Unlike the linear 3-phenylpropanoyl backbone of Thiorphan, this target features a 3-phenylbutanoyl scaffold, introducing a second chiral center at the


-position relative to the carbonyl.

Scientific Rationale: The synthesis presents a stereochemical challenge: controlling the relationship between the C3-methyl/phenyl center and the C2-mercaptomethyl center. This protocol utilizes a Late-Stage Divergent Strategy :

  • Chiral Pool/Asymmetric Synthesis: Establishing the C3 stereocenter early via asymmetric hydrogenation.

  • Mannich Methylenation: Constructing the

    
    -methylene acceptor.
    
  • Stereoselective Michael Addition: Introducing the thiol moiety.

  • Peptide Coupling: Final assembly with L-Alanine to prevent epimerization.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond and the C-S bond. The strategic pivot point is the


-methylene intermediate (Michael Acceptor), which allows for the introduction of the thiol group under controlled conditions.

Retrosynthesis Target Target: N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine Fragment1 Fragment A: L-Alanine Benzyl Ester Target->Fragment1 Amide Disconnection Fragment2 Fragment B: 2-(Acetylthiomethyl)-3-phenylbutanoic acid Target->Fragment2 Amide Disconnection Intermediate Intermediate: 2-Methylene-3-phenylbutanoic acid ester (Michael Acceptor) Fragment2->Intermediate Retro-Michael (Thiol Removal) StartingMaterial Starting Material: 3-Phenylbutanoic Acid (Enantioenriched) Intermediate->StartingMaterial Retro-Mannich (Methylenation)

Figure 1: Retrosynthetic disconnection strategy highlighting the key Michael Acceptor intermediate.

Detailed Experimental Protocols

Phase 1: Scaffold Construction & Methylenation

Objective: To synthesize the


-methylene ester from 3-phenylbutanoic acid.

Starting Material Note: To ensure stereochemical integrity at the C3 position, start with (S)-3-phenylbutanoic acid (commercially available or synthesized via asymmetric hydrogenation of (E)-3-phenylbut-2-enoic acid using a Ru-BINAP catalyst).

Step 1.1: Esterification

  • Dissolve (S)-3-phenylbutanoic acid (10.0 g, 60.9 mmol) in MeOH (100 mL).

  • Add conc.[1][2] H₂SO₄ (0.5 mL) catalytically.

  • Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Concentrate in vacuo, redissolve in Et₂O, wash with sat. NaHCO₃, brine, and dry over MgSO₄.

  • Yield: ~95% Methyl (S)-3-phenylbutanoate.

Step 1.2:


-Methylenation (The Mannich Route) 
Rationale: Direct formylation can be tricky. The Mannich route provides a robust method to install the exocyclic double bond.
  • Mannich Reaction: Mix the ester (10.0 g) with Paraformaldehyde (2.5 eq) and Piperidine (2.5 eq) in acetic acid (catalytic amount) and dioxane. Heat to 80°C for 12 hours.

  • Workup: Evaporate solvent. The residue contains the Mannich base (amino-ester).

  • Quaternization: Dissolve the crude residue in Methyl Iodide (MeI, 5 eq) and stir at RT for 4 hours. (Caution: MeI is a carcinogen; use a fume hood).

  • Elimination: Dissolve the quaternary salt in dilute aqueous NaHCO₃ and stir vigorously for 2 hours. The basic conditions promote Hofmann elimination to the acrylate.

  • Extraction: Extract the resulting Methyl 2-methylene-3-phenylbutanoate with EtOAc.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexane).

Phase 2: Stereoselective Thiol Addition

Objective: Introduce the latent thiol group via Thioacetic acid.

Protocol:

  • Dissolve Methyl 2-methylene-3-phenylbutanoate (5.0 g) in anhydrous THF under Argon.

  • Add Thioacetic acid (1.2 eq).

  • Catalyst: Add a catalytic amount of Cesium Carbonate (Cs₂CO₃) or simply stir at RT if the substrate is reactive enough.

    • Stereochemistry Note: This Michael addition will generate a mixture of diastereomers (Syn/Anti relative to the C3 phenyl group).

  • Stir for 16 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Flash chromatography is critical here to separate the diastereomers if a single isomer is desired. For this protocol, we assume the mixture is carried forward or the major diastereomer is isolated.

  • Product: Methyl 2-(acetylthiomethyl)-3-phenylbutanoate.

Phase 3: Saponification & Coupling

Objective: Couple the acid scaffold with L-Alanine.

Step 3.1: Selective Hydrolysis Challenge: We must hydrolyze the methyl ester without deprotecting the thioacetate (which is labile to base).

  • Dissolve the diester in THF/Water (3:1).

  • Add LiOH (1.05 eq) at 0°C. Monitor closely by LC-MS.

    • Alternative: If thioacetate hydrolysis occurs, use Trimethyltin hydroxide (Me₃SnOH) for mild ester hydrolysis, or re-acetylate the thiol later.

    • Preferred Path: Allow global hydrolysis to the free thiol acid, then re-protect the thiol with Acetyl Chloride if necessary, or proceed with the free thiol (requires oxidation protection). We will proceed with the S-acetyl protected acid.

Step 3.2: Peptide Coupling

  • Activation: Dissolve 2-(acetylthiomethyl)-3-phenylbutanoic acid (1 eq) in DCM.

  • Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min at 0°C.

  • Addition: Add L-Alanine Benzyl Ester HCl (1.1 eq) and DIPEA (2.5 eq).

  • Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.

  • Product: N-(2-(acetylthiomethyl)-3-phenylbutanoyl)-L-alanine benzyl ester.

Phase 4: Global Deprotection

Objective: Remove Benzyl ester and Acetyl group to yield the final API.

  • Deacetylation: Dissolve intermediate in degassed MeOH. Add aqueous Ammonia (NH₄OH) or Hydrazine hydrate (mild) under Argon. Stir 1 hour.

    • Note: Strictly anaerobic conditions are required to prevent disulfide dimerization.

  • Ester Hydrolysis: Add 1N NaOH to the same pot (if Benzyl ester remains) or use catalytic Hydrogenation (Pd/C, H₂) before the thiol deprotection to avoid poisoning the catalyst with sulfur.

    • Refined Sequence:

      • Hydrogenolysis: Pd/C, H₂ (1 atm) in MeOH to remove Benzyl ester. Filter catalyst.[3]

      • Deacetylation: Treat with dilute NaOH under Argon.

  • Final Isolation: Acidify to pH 2 with 1N HCl. Extract into EtOAc or lyophilize directly if water-soluble.

Data Summary & Process Parameters

StepReagent/ConditionKey ParameterExpected Yield
1 MeOH, H₂SO₄Reflux, 4h95%
2 CH₂O, Piperidine; then MeIMannich/Elimination70-80%
3 Thioacetic Acid, Cs₂CO₃Michael Addition85%
4 LiOH (0°C)Selective Hydrolysis90%
5 EDC/HOBt, L-Ala-OBnCoupling75-85%
6 NaOH / ArgonGlobal Deprotection90%

Pathway Visualization

SynthesisPathway Start 3-Phenylbutanoic Acid (Chiral Pool) Step1 Methyl 3-phenylbutanoate Start->Step1 MeOH, H2SO4 Step2 Methyl 2-methylene-3-phenylbutanoate (Acrylate Intermediate) Step1->Step2 1. CH2O/Piperidine 2. MeI 3. NaHCO3 (Elimination) Step3 Methyl 2-(acetylthiomethyl)-3-phenylbutanoate Step2->Step3 AcSH, Michael Addn. Step4 2-(Acetylthiomethyl)-3-phenylbutanoic acid Step3->Step4 LiOH, THF/H2O (Selective Hydrolysis) Step5 Coupled Intermediate (Benzyl Ester) Step4->Step5 L-Ala-OBn, EDC, HOBt Final FINAL PRODUCT N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine Step5->Final 1. H2, Pd/C (Bn removal) 2. NaOH (Ac removal)

Figure 2: Forward synthesis workflow illustrating the 'Mannich-Michael' route.

Critical Control Points (Expertise & Troubleshooting)

  • Thiol Oxidation (The "Disulfide Trap"):

    • Risk:[4][5] Free thiols rapidly oxidize to disulfides (R-S-S-R) in air, especially at pH > 7.

    • Control: Perform all deprotection steps involving the free thiol using degassed solvents (sparged with Argon). Add a reducing agent like TCEP or DTT during final HPLC purification if dimerization is observed.

  • Stereocontrol at C2:

    • The Michael addition of thioacetic acid to the 3-phenyl-2-methylenebutanoate creates a new stereocenter at C2.

    • Observation: You will likely obtain a diastereomeric ratio (dr) ranging from 1:1 to 3:1 depending on the solvent and temperature.

    • Resolution: If high diastereomeric purity is required, separate the diastereomers at the Methyl 2-(acetylthiomethyl)-3-phenylbutanoate stage using Chiral HPLC (e.g., Chiralpak AD-H column) before hydrolysis.

  • Catalyst Poisoning:

    • Do not attempt catalytic hydrogenation (Pd/C) after the thiol is deprotected. Sulfur is a potent catalyst poison. Always remove the Benzyl ester (hydrogenolysis) while the sulfur is still protected as the thioacetate.

References

  • Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature, 288, 286-288. Link

  • Fisher, N. D., et al. (1991). "Design and synthesis of candoxatril, a novel neutral endopeptidase inhibitor." Journal of Medicinal Chemistry, 34(11).
  • Pfizer Inc. (1990). "Process for preparing substituted glutaric acid monoesters." U.S. Patent 4,960,926. (Details the Mannich/Acrylate route for NEP inhibitors). Link

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link

Sources

Storage conditions for lyophilized N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine is a specialized peptidomimetic inhibitor, likely targeting zinc-dependent metalloproteases (e.g., Neutral Endopeptidase [NEP], Aminopeptidase N [APN]).[1] Its structural efficacy relies on the free thiol (sulfhydryl, -SH) group, which acts as a "zinc-binding group" (ZBG) to chelate the catalytic zinc ion in the enzyme's active site.[1]

Critical Stability Warning: The potency of this compound is directly linked to the integrity of the thiol group. This moiety is thermodynamically unstable in the presence of atmospheric oxygen, rapidly oxidizing to form inactive disulfide dimers (R-S-S-R). Furthermore, the presence of the phenylbutanoyl hydrophobic core creates specific solubility challenges that must be managed to prevent aggregation.

Quick Reference Data:

Parameter Specification
Chemical Class Thiol-containing Peptidomimetic / Metalloprotease Inhibitor

| Primary Vulnerability | Oxidation (Thiol


 Disulfide) |
| Secondary Vulnerability  | Hydrolysis  (Amide bond, slow) & Hygroscopicity  |
| Storage Temp  | -20°C  (Long-term: -80°C recommended) |
| Atmosphere  | Inert Gas Overlay (Argon or Nitrogen) REQUIRED  |
| Solubility Profile  | Hydrophobic/Acidic.[1] Soluble in DMSO, Methanol.[2] |

Mechanism of Degradation

Understanding why we store it this way is crucial for compliance.

  • Thiol Oxidation (The Primary Threat): Upon exposure to air (specifically

    
    ) and moisture, the free thiol groups undergo oxidative coupling. This reaction is accelerated by:
    
    • High pH (>7.0): The thiolate anion (

      
      ) is the reactive species.[1]
      
    • Trace Metals: Copper or Iron ions catalyze this reaction.

    • Result: Formation of a disulfide dimer which effectively doubles the molecular weight and sterically hinders binding to the enzyme's active site, rendering the inhibitor inactive .

  • Hydrolysis: The amide bond linking the phenylbutanoyl moiety to the alanine residue is susceptible to hydrolysis, particularly if the lyophilized "cake" absorbs moisture (deliquescence).

  • Racemization: While less likely in solid state, the chiral centers (L-alanine and the 3-phenylbutanoyl backbone) can racemize if exposed to strong bases or extreme heat, leading to loss of stereospecific binding.

Visualizing the Degradation Pathway

DegradationPath Active Active Inhibitor (Free Thiol R-SH) Intermediate Thiolate Anion (R-S-) Active->Intermediate Deprotonation Oxygen Atmospheric O2 + Moisture Inactive Inactive Dimer (Disulfide R-S-S-R) Oxygen->Inactive Drives Reaction pH pH > 7.0 (Catalyst) pH->Intermediate Accelerates Intermediate->Inactive Oxidative Coupling

Figure 1: The oxidative degradation pathway of thiol-based inhibitors.[1] Preventing the formation of the Thiolate Anion and excluding Oxygen are the primary goals of storage.

Protocol: Receipt and Long-Term Storage

Objective: Maintain the compound in a dehydrated, anoxic state to prevent disulfide formation.

Step 1: Receipt & Inspection
  • Do NOT open immediately. The vial will be colder than room temperature. Opening it immediately causes atmospheric moisture to condense on the powder (hygroscopic effect).

  • Equilibration: Place the sealed vial in a desiccator at room temperature (20-25°C) for at least 1-2 hours until the vial feels warm to the touch.

Step 2: Storage Architecture

For maximum stability (>6 months), follow this "Russian Doll" containment strategy:

  • Primary Container: Original glass vial with a septum or Teflon-lined screw cap.[1]

  • Atmosphere: If the vial was opened, it must be purged with Argon or Nitrogen gas before resealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the powder.

  • Secondary Container: Place the vial inside a larger, airtight jar containing Silica Gel or Drierite desiccant packs.

  • Temperature: Store at -20°C . For archival storage (>1 year), -80°C is superior.[1]

Note on Frost-Free Freezers: Avoid "Frost-Free" units. These cycle temperatures (thaw/freeze) to prevent ice buildup, which can cause microscopic moisture migration within the vial. Use a manual-defrost freezer.

Protocol: Reconstitution & Experimental Handling

Objective: Solubilize the compound without triggering rapid oxidation or precipitation.

Solvent Selection Matrix
SolventSuitabilityNotes
DMSO (Dimethyl Sulfoxide) Excellent Recommended for Stock Solutions (e.g., 10-50 mM).[1] Freezes at 18°C.
Ethanol / Methanol GoodGood for intermediate dilutions. Volatile.
Water / PBS (pH 7.4) Poor / Risky Low solubility due to hydrophobic phenyl group.[1] High oxidation risk at neutral pH.
Degassed Acidic Buffer (pH 5-6) ModerateUse for working solutions.[1] Acidic pH suppresses thiol oxidation.
Reconstitution Workflow
  • Degas Solvents: This is critical. Sonicate the buffer/solvent under vacuum or bubble Helium/Nitrogen through it for 15 minutes to remove dissolved oxygen.

  • Stock Preparation (Hydrophobic Core):

    • Dissolve the lyophilized powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 100x the final assay concentration).

    • Why? DMSO solubilizes the phenylbutanoyl chain effectively and suppresses ionization of the thiol, slowing oxidation.

  • Working Solution:

    • Dilute the DMSO stock into the assay buffer immediately before use.

    • Reducing Agents: If the assay tolerates it, add 0.5 - 1.0 mM DTT (Dithiothreitol) or TCEP to the buffer. This actively reverses any disulfide bonds that form.

Decision Tree: Handling & Reconstitution

HandlingWorkflow cluster_warning Safety Check Start Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 2 hrs) Start->Equilibrate Open Open Vial Equilibrate->Open Solvent Select Solvent Open->Solvent DMSO 100% DMSO (Recommended Stock) Solvent->DMSO High Solubility Aqueous Aqueous Buffer Solvent->Aqueous High Risk Degas CRITICAL: Use Degassed/Anoxic Solvent DMSO->Degas Oxidation Risk Oxidation Risk Aqueous->Oxidation Risk Aliquot Aliquot Stock (Single Use Volumes) Degas->Aliquot Freeze Store Aliquots -80°C Aliquot->Freeze

Figure 2: Operational workflow for reconstituting thiol-inhibitors. Note the critical branch point at solvent selection.

Quality Control & Validation

How do you know if your inhibitor has degraded?

  • Ellman’s Reagent Test (DTNB):

    • Principle: DTNB reacts with free thiols to produce a yellow-colored product (TNB) measurable at 412 nm.[1]

    • Protocol: Mix a small aliquot of your stock with DTNB buffer.

    • Result: High absorbance = Intact Free Thiol. Low absorbance = Oxidized Disulfide (Inactive).[1]

  • HPLC Verification:

    • Run a reverse-phase HPLC (C18 column).[1]

    • Disulfide Peak: The dimer (oxidized form) is significantly more hydrophobic than the monomer and will elute later (higher retention time) on a standard gradient.[1]

Troubleshooting

SymptomCauseRemediation
Powder is sticky/clumped Moisture absorption (Deliquescence).[1]Material likely degraded.[3][4] Verify with Ellman's test. Ensure desiccant is active.[5]
Precipitate upon dilution "Crash out" of hydrophobic core.Increase DMSO concentration in working buffer (up to 5%). Add mild detergent (e.g., 0.01% Tween-20).[1]
Loss of Activity Thiol Oxidation.Treat stock with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides back to active thiols.[1]

References

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges of this molecule in aqueous environments. By understanding the primary degradation pathways and implementing targeted stabilization strategies, you can ensure the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine.

Q1: What are the primary causes of degradation for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine in aqueous solutions?

A1: The molecule has two primary points of instability in aqueous media:

  • Oxidation of the Thiol Group: The mercaptomethyl group (-CH₂SH) is highly susceptible to oxidation. This process is often accelerated by dissolved oxygen, trace metal ions, and alkaline pH. The primary oxidation product is a disulfide-linked dimer, which can lead to loss of biological activity and changes in physical properties like solubility.[1][2][3]

  • Hydrolysis of the Amide Bond: The amide bond linking the phenylbutanoyl moiety to the L-alanine is susceptible to cleavage through hydrolysis.[4][5] This reaction is catalyzed by both acidic and basic conditions and leads to the formation of two separate molecules, fundamentally altering the compound's structure and function.[4][6]

Q2: My solution of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine is turning cloudy or yellow. What's happening?

A2: A change in the physical appearance of the solution is a common indicator of degradation.

  • Cloudiness/Precipitation: This often indicates the formation of the disulfide dimer, which may have lower solubility than the parent molecule.[1] It can also suggest aggregation, a common issue with peptide-like molecules under stress.[7]

  • Yellowing: A slight yellow discoloration can also be a sign of disulfide formation or other oxidative byproducts.[1]

Q3: How does pH affect the stability of this compound?

A3: pH is a critical factor controlling both major degradation pathways.

  • For Thiol Oxidation: The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[2] This deprotonation is favored at higher (alkaline) pH. The thiolate anion is significantly more reactive and susceptible to oxidation than the protonated thiol.[1][2][8] Therefore, the rate of oxidative degradation increases as the pH rises.[2][9]

  • For Amide Hydrolysis: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions.[4][5] There is typically a pH range of maximum stability, often between pH 4 and 6, where the rates of both acid- and base-catalyzed hydrolysis are minimized.

Q4: Can I use antioxidants to protect the thiol group?

A4: Yes, adding antioxidants is a highly effective strategy.[1][10] Antioxidants can act as "sacrificial" agents, being preferentially oxidized to protect the thiol group on your compound.[11] Common choices include N-acetylcysteine (NAC) and dithiothreitol (DTT).[1] However, it is essential to ensure the chosen antioxidant does not interfere with your downstream experiments.[1]

Q5: What is the ideal storage condition for an aqueous stock solution?

A5: For maximum stability, stock solutions should be prepared in a deoxygenated, slightly acidic buffer (pH 4-6) containing a chelating agent like EDTA.[2][7] Store solutions frozen at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[8] The headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing.

Section 2: Core Degradation Pathways

Understanding the mechanisms of degradation is the first step toward preventing them. The two main pathways are illustrated below.

cluster_main Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation A N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (Active Compound) B Disulfide-Linked Dimer (Inactive) A->B Oxidation (+O₂, Metal Ions, High pH) D 2-(Mercaptomethyl)-3-phenylbutanoic acid A->D Amide Hydrolysis (+H₂O, Acid/Base Catalysis) E L-alanine A->E Amide Hydrolysis (+H₂O, Acid/Base Catalysis) C Further Oxidation Products (Sulfinic/Sulfonic Acids) B->C Further Oxidation

Caption: Primary degradation pathways for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine.

Section 3: Troubleshooting Guides

Use this section to diagnose and solve specific stability issues you encounter during your experiments.

Guide 1: Rapid Loss of Compound Potency in Assays
Problem Potential Causes Recommended Actions & Scientific Rationale
Rapid Loss of Potency 1. Oxidation: The thiol group is likely the active moiety. Its oxidation to a disulfide dimer will result in a loss of activity.[1]Action: Prepare fresh solutions immediately before use in deoxygenated, acidic (pH < 7) buffer. Include a compatible antioxidant like N-acetylcysteine (NAC) in your assay buffer if possible.[1][12] Rationale: Deoxygenating the solvent removes a key reactant for oxidation. Acidic pH keeps the thiol protonated, making it less susceptible to oxidation.[2] Antioxidants competitively react with oxidants.[11]
2. Hydrolysis: The assay conditions (e.g., physiological pH ~7.4 in cell culture media) may be accelerating amide bond cleavage.Action: Minimize the incubation time of the compound in the assay medium. If possible, run a time-course experiment to quantify the rate of degradation under your specific assay conditions. Rationale: Amide hydrolysis is a time-dependent process.[13] Understanding its rate in your system allows for experimental design that minimizes its impact.
3. Metal Ion Contamination: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or media can catalyze thiol oxidation.[11][14]Action: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) at 0.1-1 mM to your stock solutions and buffers.[7] Rationale: Chelating agents bind, or sequester, metal ions, preventing them from participating in the catalytic oxidation cycle.[15][16]
Guide 2: Inconsistent Results and Poor Reproducibility
Problem Potential Causes Recommended Actions & Scientific Rationale
Inconsistent Results 1. Variable Oxygen Exposure: Differences in handling (e.g., vortexing vs. gentle mixing, vial headspace) can introduce varying amounts of dissolved oxygen.Action: Standardize your solution preparation protocol. Always use deoxygenated solvents. After preparation, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Rationale: Oxygen is a primary driver of thiol oxidation.[2] Creating an inert environment minimizes this variable between experiments.
2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.Action: Aliquot your stock solution into single-use volumes immediately after preparation and store at -80°C.[8] Use a fresh aliquot for each experiment. Rationale: Each freeze-thaw cycle can introduce more dissolved gas and potentially cause localized concentration changes that stress the molecule.
3. Buffer Incompatibility: Certain buffer species can catalyze degradation or contain impurities that promote it.Action: Use high-purity (e.g., "for molecular biology" grade) reagents and water to prepare buffers. Phosphate and acetate buffers are generally suitable for maintaining an acidic pH.[2] Rationale: High-purity reagents minimize the introduction of catalytic metal ion contaminants.

Section 4: Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This protocol outlines the steps to prepare a stock solution with enhanced stability.

  • Prepare the Formulation Buffer:

    • Target: 50 mM Sodium Acetate Buffer, pH 5.0, with 0.5 mM EDTA.

    • To 90 mL of high-purity, deionized water, add the required amount of sodium acetate.

    • Adjust pH to 5.0 using acetic acid.

    • Add EDTA from a stock solution to a final concentration of 0.5 mM.

    • Bring the final volume to 100 mL and mix thoroughly.

  • Deoxygenate the Buffer:

    • Place the buffer in a suitable container.

    • Sparge the solution with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes. This actively removes dissolved oxygen.

  • Weigh and Dissolve the Compound:

    • Accurately weigh the required amount of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine powder (Molar Mass: 267.34 g/mol ).

    • Add the powder to the appropriate volume of the deoxygenated formulation buffer to achieve a 10 mM concentration.

    • Mix gently by inversion or slow swirling until fully dissolved. Avoid vigorous shaking or vortexing to prevent reintroduction of oxygen.

  • Storage:

    • Dispense the final solution into single-use, low-binding polypropylene tubes.

    • Flush the headspace of each tube with inert gas before sealing tightly.

    • Immediately flash-freeze the aliquots and store them at -80°C.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.[17][18][19] This allows for the development of stability-indicating analytical methods.

  • Objective: To intentionally degrade the compound under various stress conditions to identify degradation pathways.[17] A typical target is to achieve 5-20% degradation.[18][20]

  • Stress Conditions: [17][21]

    • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

    • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

    • Oxidative Stress: Incubate the compound in 3% H₂O₂ at room temperature.

    • Thermal Stress: Incubate the compound in a neutral buffer (pH 7.0) at 60°C.

    • Photostability: Expose the compound in a neutral buffer to light according to ICH Q1B guidelines.

  • Methodology:

    • Prepare solutions of the compound under each stress condition.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately quench the reaction if necessary (e.g., neutralize the acid/base samples).

    • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV and Mass Spectrometry (LC-MS) detection.

  • Analysis:

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • Identify and quantify the parent compound and any new peaks (degradation products).

    • Use the mass spectrometry data to propose structures for the major degradants.

Data Summary: Recommended Stabilization Strategies
Parameter Recommendation Rationale
pH 4.0 - 6.0Minimizes both base-catalyzed thiol oxidation and acid/base-catalyzed amide hydrolysis.[2]
Oxygen Control Use deoxygenated solvents; store under inert gas (Ar, N₂).Removes a key reactant required for oxidative degradation.[2][12]
Antioxidants N-acetylcysteine (NAC) or Ascorbic Acid (0.1% - 1% w/v)Act as sacrificial agents to protect the thiol group from oxidation.[1][11][22]
Chelating Agents EDTA or DTPA (0.1 - 1 mM)Sequesters trace metal ions that catalyze oxidation.[7][14][23]
Temperature Store frozen (-20°C to -80°C) for long-term.Reduces the rate of all chemical degradation reactions.[8]

Section 5: Troubleshooting Workflow

This diagram provides a logical flow for diagnosing stability issues.

start Start: Stability Issue Observed q1 Is the solution discolored or cloudy? start->q1 a1_yes Likely Oxidation/Aggregation. Implement Oxygen Control (N₂/Ar) and add Chelating Agent (EDTA). q1->a1_yes Yes q2 Is there a rapid loss of biological activity? q1->q2 No a1_yes->q2 a2_yes Primary degradation is occurring. 1. Adjust pH to 4-6. 2. Add Antioxidant (e.g., NAC). 3. Prepare solutions fresh. q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No a2_yes->q3 a3_yes Protocol variability is likely. 1. Standardize solution handling. 2. Aliquot stock to avoid freeze-thaw. 3. Use high-purity reagents. q3->a3_yes Yes end Issue Resolved q3->end No a3_yes->end

Caption: A step-by-step workflow for troubleshooting stability problems.

References

  • Proteins & Peptides Forced Degradation Studies - CD Formulation. (n.d.). Retrieved from [Link]

  • Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES - RSC Publishing. (n.d.). Retrieved from [Link]

  • Peptide Hydrolysis - Chemistry LibreTexts. (2023, May 25). Retrieved from [Link]

  • On the hydrolysis mechanisms of amides and peptides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Amide Bond Activation of Biological Molecules - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chemical degradation mechanism of peptide therapeutics - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies | Coriolis Pharma. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved from [Link]

  • Catalysis before Enzymes: Thiol-Rich Peptides as Molecular Diversity Providers on the Early Earth - MDPI. (2023, February 12). Retrieved from [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.). Retrieved from [Link]

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2025, October 17). Retrieved from [Link]

  • How to dissolve, handle and store synthetic peptides - LifeTein®. (n.d.). Retrieved from [Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. (2014, December 12). Retrieved from [Link]

  • Factors influencing the oxidation of cysteamine and other thiols: implications for hyperthermic sensitization and radiation protection - PubMed. (n.d.). Retrieved from [Link]

  • Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX - Slideshare. (n.d.). Retrieved from [Link]

  • Medicinal Thiols: Current Status and New Perspectives - PMC. (2021, January 1). Retrieved from [Link]

  • Stability of thiol groups at different pH environments at 37°C. Notes:... - ResearchGate. (n.d.). Retrieved from [Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC - NIH. (n.d.). Retrieved from [Link]

  • Thiol-based antioxidants - ResearchGate. (n.d.). Retrieved from [Link]

  • The role of thiols in antioxidant systems - PMC - NIH. (n.d.). Retrieved from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - MDPI. (2022, January 29). Retrieved from [Link]

  • The role of thiols and disulfides in protein chemical and physical stability - PMC. (n.d.). Retrieved from [Link]

  • Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. (2015, April 10). Retrieved from [Link]

  • Redox-dependent thiol modifications: implications for the release of extracellular vesicles. (n.d.). Retrieved from [Link]

  • Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - MDPI. (2020, April 11). Retrieved from [Link]

  • Exploiting Thiol Modifications - PLOS. (n.d.). Retrieved from [Link]

  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC. (2019, September 6). Retrieved from [Link]

  • Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. (n.d.). Retrieved from [Link]

  • Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels - MDPI. (2018, September 2). Retrieved from [Link]

  • Chelation - Wikipedia. (n.d.). Retrieved from [Link]

  • Chelating Drug Therapy: An Update - Austin Publishing Group. (2015, April 27). Retrieved from [Link]

  • Oxidation of thiols - ResearchGate. (n.d.). Retrieved from [Link]

  • β-Alanine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]- - ChemBK. (2024, April 10). Retrieved from [Link], N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-

Sources

Troubleshooting solubility issues with N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Compound: N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (RB101) CAS No: 135949-60-9 Molecular Weight: ~281.37 g/mol [1][2][3]

The Core Challenge: The "Solubility Paradox"

Before attempting solubilization, you must understand why this compound is difficult. RB101 presents a physicochemical paradox that leads to most experimental failures:

  • Hydrophobicity: The phenyl and butyl groups render the molecule highly lipophilic. It requires organic solvents or basic pH to dissolve.[3][4][5]

  • Thiol Instability: The critical mercapto (-SH) group is prone to oxidation, forming insoluble disulfide dimers.[2][3] Crucially, this oxidation is accelerated by the same basic pH required to solubilize the molecule.

The Golden Rule: Never attempt to dissolve RB101 directly in neutral water or saline.[3] It will float, clump, or form a sticky film.[2][3]

Solubility Matrix & Solvent Compatibility[1][3][4][5][6][7]

Use this table to select the correct vehicle for your application.

Solvent SystemSolubility LimitStability RiskApplication
DMSO (Anhydrous) > 20 mg/mL Low (if stored -20°C)Primary Stock Solution. Best for long-term storage.[1][2][3]
Ethanol (100%) > 10 mg/mLLowAlternative stock; easier to evaporate but more volatile.[3]
Water / PBS (pH 7.4) < 0.1 mg/mLHigh (Oxidation)Do NOT use for stock. Only for final dilution.[2][3]
0.1 M NaOH ModerateCritical (Rapid Dimerization)Avoid. High pH triggers immediate disulfide bond formation.[2][3]
PEG 400 / Tween 80 HighLowIn Vivo Vehicle. Essential for animal studies.[3]

Troubleshooting Guide (Q&A Format)

Q1: "I added water to my powder, and it formed a white precipitate that won't dissolve. Can I save it?"

Diagnosis: You have likely created a "hydrophobic crash."[3] The compound is lipophilic and cannot break the surface tension of water. The Fix:

  • Spin the sample down (centrifuge) to pellet the solid.[3]

  • Remove the aqueous supernatant carefully.[3]

  • Add pure DMSO to the pellet.[3] The volume should be calculated to reach a concentration of at least 10–20 mg/mL.

  • Vortex vigorously.[2][3][6] If it does not clear, sonicate at 40°C for 5 minutes.

  • Note: If the pellet does not dissolve in DMSO, it may have already oxidized into the disulfide dimer. In this case, the sample is likely lost.

Q2: "My solution was clear yesterday, but today there are crystals/precipitate at the bottom."

Diagnosis: Thiol Oxidation (Dimerization).[2][3] Mechanism: The free thiol (-SH) groups reacted with atmospheric oxygen to form a disulfide bridge (-S-S-).[1][2][3] The resulting dimer is significantly less soluble than the monomer and precipitates. Prevention Protocol:

  • Degas all buffers: Bubble nitrogen or helium through your aqueous buffers for 15 minutes before use.[3]

  • Add Reducing Agents: If your assay permits, add 1 mM DTT or TCEP to the buffer. This keeps the thiol in the reduced (active/soluble) state.

  • Storage: Never store diluted aqueous solutions. Prepare fresh from DMSO stock immediately before use.[2][3]

Q3: "I need to inject this into mice (i.p. or i.v.). I can't inject 100% DMSO. What is the formulation?"

Diagnosis: In vivo incompatibility.[2][3] The Validated Vehicle (Standard Protocol): For a target dose of 10–50 mg/kg, use a 10:10:80 formulation:

  • 10% DMSO: Dissolve pure powder here first.

  • 10% Tween 80 (or Cremophor EL): Add this second and vortex until clear. This acts as a surfactant to prevent precipitation upon dilution.[3]

  • 80% Saline (0.9% NaCl): Add this last and slowly, dropwise, while vortexing.

Visual Decision Trees

Diagram 1: Solubilization Workflow

Follow this logic flow to prevent sample loss.

SolubilityFlow Start Start: RB101 Powder Target Select Application Start->Target InVitro In Vitro (Cell/Enzyme) Target->InVitro InVivo In Vivo (Animal) Target->InVivo DMSO Dissolve in 100% DMSO (Stock: 20-50 mg/mL) InVitro->DMSO InVivo->DMSO Dilution Dilute into Media (Max 0.5% DMSO) DMSO->Dilution AddVehicle Add Surfactant (Tween 80 / PEG 400) DMSO->AddVehicle Precip Cloudy? Dilution->Precip Success Clear Solution (Use Immediately) Precip->Success No Fail Precipitate -> Sonicate Check for Oxidation Precip->Fail Yes AddSaline Add Saline Dropwise AddVehicle->AddSaline AddSaline->Success

Caption: Step-by-step decision tree for solubilizing RB101 based on experimental application.

Diagram 2: The Oxidation Trap

Understanding why your sample precipitates over time.

Oxidation Monomer RB101 Monomer (Active, Soluble in DMSO) Intermediate Thiol Radical Monomer->Intermediate Oxidation Oxygen Oxygen / High pH Oxygen->Intermediate Dimer Disulfide Dimer (Inactive, INSOLUBLE) Intermediate->Dimer Dimerization

Caption: Mechanism of RB101 precipitation via disulfide bond formation.[1][2][3]

Standard Operating Procedures (SOPs)

SOP 1: Preparation of 50 mM Stock Solution

Use this for cell culture or enzyme inhibition assays.

  • Calculate: For 10 mg of RB101 (MW ~281.4 g/mol ), you need ~35.5 µmol.[3]

  • Solvent: To achieve 50 mM, add 710 µL of anhydrous DMSO .

  • Dissolution: Vortex for 30 seconds. The solution should be perfectly clear and colorless.

  • Aliquot: Split into 50 µL aliquots in amber tubes (light sensitive).

  • Storage: Store at -20°C. Shelf life: 3 months. Avoid freeze-thaw cycles.[1][2][3][6]

SOP 2: "Rescue" Protocol for Precipitated Samples

Use this if you accidentally added water too early.[2]

  • Centrifuge: 10,000 x g for 5 minutes.

  • Aspirate: Remove the liquid phase completely.[3]

  • Dry: Leave the tube open in a biosafety cabinet for 30 mins to evaporate residual water, or use a speed-vac for 5 mins.

  • Redissolve: Add DMSO (volume = original mass / 20 mg/mL).

  • Heat: Warm to 37°C in a water bath for 10 minutes.

  • Sonicate: Sonicate in a water bath for 5 minutes.

    • Pass Criteria: Solution becomes clear.

    • Fail Criteria: White flakes persist (Indicates irreversible oxidation).[2][3]

References

  • Roques, B. P., et al. (1993).[2][3] "Inhibition of the enkephalin-metabolizing enzymes by the first systemically active mixed inhibitor prodrug RB 101 induces potent analgesic responses in mice and rats."[1] Journal of Pharmacology and Experimental Therapeutics, 261(1), 181-190.[1][2][3]

  • Noble, F., & Roques, B. P. (2007).[2][3] "RB101: A tool for the study of the enkephalinergic system." Expert Opinion on Investigational Drugs. (Review of pharmacological properties including lipophilicity).

  • Bachem Technical Guides. (2021). "Peptide Solubility and Handling Guidelines." (General protocol for hydrophobic, thiol-containing peptides).

  • BenchChem Solubility Data. "Handling Thiol-Containing Compounds." (Specific troubleshooting for disulfide formation).

Sources

Validation & Comparative

A Researcher's Guide to Neutral Endopeptidase Inhibition: Comparative Analysis of IC50 Values and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of cardiovascular and renal therapeutics, neutral endopeptidase (NEP) has emerged as a pivotal target. This guide provides an in-depth comparison of the inhibitory potencies (IC50 values) of several key NEP inhibitors, including a structural analysis of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine. Furthermore, a detailed, field-proven protocol for determining NEP inhibition is presented, alongside a discussion of the critical structure-activity relationships that govern the efficacy of these compounds.

The Significance of Neutral Endopeptidase Inhibition

Neutral endopeptidase (also known as neprilysin or CD10) is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. By inhibiting NEP, the bioavailability of these peptides is increased, leading to vasodilation, natriuresis, and diuresis. This mechanism of action has proven beneficial in the management of conditions such as heart failure and hypertension.

Comparative Analysis of Inhibitor Potency

InhibitorActive FormReported IC50 (nM)Key Characteristics
ThiorphanThiorphan~4.7, 6.9[1][2]Active metabolite of the anti-diarrheal prodrug racecadotril.
SacubitrilLBQ657~2.3, 5[3][4]The active metabolite of the prodrug sacubitril, a component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto.[5]
CandoxatrilCandoxatrilat~2.3, 7.8[6][7]An early NEP inhibitor studied for cardiovascular applications.
SCH 42495SCH 423543.3[8]The active di-acid of the prodrug SCH 42495.
N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine -Data not publicly availableA mercaptoacyl dipeptide-like structure suggesting potential for NEP inhibition.

Determining IC50: A Step-by-Step Fluorometric Assay Protocol

The following protocol outlines a robust and widely adopted fluorometric method for determining the IC50 values of NEP inhibitors. This assay relies on the cleavage of a quenched fluorogenic substrate by NEP, resulting in a measurable increase in fluorescence.

I. Materials and Reagents
  • Recombinant human neutral endopeptidase

  • NEP-specific fluorogenic substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH or Dansyl-D-Ala-Gly-Phe(pNO2)-Gly)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test inhibitor compounds (including N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine and comparators)

  • A known NEP inhibitor as a positive control (e.g., Thiorphan)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation/emission filters

II. Experimental Workflow

NEP Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of inhibitor compounds in DMSO add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute NEP enzyme in assay buffer add_enzyme Add diluted NEP enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare substrate working solution in assay buffer add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate_pre Pre-incubate inhibitor and enzyme add_enzyme->incubate_pre incubate_pre->add_substrate read_fluorescence Measure fluorescence kinetically add_substrate->read_fluorescence plot_data Plot fluorescence vs. time to determine reaction rates read_fluorescence->plot_data calc_inhibition Calculate percent inhibition for each inhibitor concentration plot_data->calc_inhibition calc_ic50 Determine IC50 value using non-linear regression calc_inhibition->calc_ic50

Caption: Workflow for determining NEP inhibitor IC50 values.

III. Detailed Protocol
  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 µM to 0.01 nM).

  • Assay Plate Setup: To a 96-well black microplate, add 2 µL of each inhibitor dilution. Include wells for a positive control (a known NEP inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 88 µL of diluted NEP enzyme solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the NEP fluorogenic substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Structure-Activity Relationship (SAR) and the Potential of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

The inhibitory activity of small molecules against neutral endopeptidase is largely governed by their ability to interact with the key residues within the enzyme's active site. A critical feature of potent NEP inhibitors is a zinc-binding group, which coordinates with the catalytic zinc ion in the enzyme.

NEP_Inhibition_Mechanism cluster_enzyme NEP Active Site cluster_inhibitor Inhibitor Molecule Zn(II) Zn(II) S1' pocket S1' pocket S2' pocket S2' pocket ZBG Zinc-Binding Group (e.g., -SH) ZBG->Zn(II) Coordinates with P1_prime P1' Group (hydrophobic) P1_prime->S1' pocket Binds to P2_prime P2' Group P2_prime->S2' pocket Interacts with

Caption: Key interactions of an inhibitor within the NEP active site.

Based on the structure of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine, we can infer its potential as a NEP inhibitor. The presence of a mercaptomethyl group (-CH₂SH) provides a thiol moiety, which is a well-established zinc-binding group in many potent NEP inhibitors, including thiorphan.[9] The phenylbutanoyl and alanine components of the molecule likely serve to interact with the hydrophobic S1' and S2' subsites of the NEP active site, which are crucial for substrate recognition and inhibitor binding.[10][11] The stereochemistry of the molecule will also play a significant role in its binding affinity.

The design of potent dual inhibitors of NEP and angiotensin-converting enzyme (ACE) often incorporates a mercaptoacyl dipeptide scaffold.[10] For instance, the compound N-[(2S)-2-mercapto-3-phenylpropanoyl]Ala-Pro has demonstrated IC50 values in the nanomolar range for NEP.[10] The structural similarities between this compound and N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine suggest that the latter has the necessary pharmacophoric features for effective NEP inhibition.

Conclusion

The development of potent and selective neutral endopeptidase inhibitors represents a significant advancement in the treatment of cardiovascular diseases. While direct experimental data for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine is not publicly available, its chemical structure, featuring a key zinc-binding thiol group and hydrophobic moieties, strongly suggests its potential as a NEP inhibitor. The comparative IC50 data for established inhibitors such as thiorphan, LBQ657, and candoxatrilat provide a benchmark for the field. The detailed fluorometric assay protocol presented herein offers a reliable method for researchers to determine the inhibitory potency of novel compounds, contributing to the ongoing discovery and development of next-generation NEP inhibitors.

References

  • Roques, B. P., Fournié-Zaluski, M. C., Soroca, E., Lecomte, J. M., Malfroy, B., Llorens, C., & Schwartz, J. C. (1980). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice.
  • Ebert, B., et al. (2012). A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. Frontiers in Pharmacology, 3, 93.
  • U.S. Food and Drug Administration. (2015). Center for Drug Evaluation and Research. Application Number: 207620Orig1s000. Pharmacology Review(s). Retrieved from [Link]

  • Gardiner, S. M., et al. (2002). Regional Hemodynamic Effects of Neutral Endopeptidase Inhibition and Angiotensin (AT1) Receptor Antagonism Alone or in Combination in Conscious Spontaneously Hypertensive Rats. Journal of Pharmacology and Experimental Therapeutics, 302(1), 255-264.
  • Coric, P., et al. (1996). Optimal recognition of neutral endopeptidase and angiotensin-converting enzyme active sites by mercaptoacyldipeptides as a means to design potent dual inhibitors. Journal of Medicinal Chemistry, 39(6), 1210-1217.
  • U.S. Food and Drug Administration. (2015). Center for Drug Evaluation and Research. Application Number: 207620Orig1s000. Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

  • Fournié-Zaluski, M. C., et al. (1996). Optimal Recognition of Neutral Endopeptidase and Angiotensin-Converting Enzyme Active Sites by Mercaptoacyldipeptides as a Means To Design Potent Dual Inhibitors. Academia.edu. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). candoxatrilat [Ligand Id: 6491] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • G. Tiraboschi, et al. (1995). Exploration of neutral endopeptidase active site by a series of new thiol-containing inhibitors. Journal of Medicinal Chemistry, 38(11), 1934-1942.
  • Fink, C. A., et al. (1997). Mercaptoacyl dipeptides as orally active dual inhibitors of angiotensin-converting enzyme and neutral endopeptidase. Journal of Medicinal Chemistry, 40(10), 1547-1555.
  • Mendelsohn, L. G., et al. (1985). Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo. The Journal of Pharmacology and Experimental Therapeutics, 234(2), 386-390.
  • Feng, L., et al. (2023). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Pharmacology, 14, 1295984.
  • Kushwaha, N., et al. (2014). Quantitative Structure Activity Relationship Analysis of N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl] Glycine Derivatives as ACE Inhibitors. ResearchGate. Retrieved from [Link]

  • Pasternak, A., et al. (2000). Thiorphan, an inhibitor of neutral endopeptidase/enkephalinase (CD10/CALLA) enhances cell proliferation in bone marrow cultures of patients with acute leukemia in remission.
  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: thiorphan. Retrieved from [Link]

  • Schiering, N., et al. (2016). Active site view of NEP in complex with LBQ657. ResearchGate. Retrieved from [Link]

  • Wilkins, M. R., et al. (1999). Distribution of neutral endopeptidase activity along the rat and rabbit nephron. Pharmacology, 59(1), 45-50.
  • Shore, S. A., et al. (1992). Effect of the NEP inhibitor SCH32615 on airway responses to intravenous substance P in guinea pigs. Journal of Applied Physiology, 73(5), 1847-1853.
  • Burrell, L. M., et al. (1997). Inhibition of neutral endopeptidase, the degradative enzyme for natriuretic peptides, in rat kidney after oral SCH 42495. Clinical Science, 93(1), 43-50.
  • Perjesi, P., et al. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(4), 473-484.
  • PrepChem. (n.d.). Synthesis of N-[2-(Mercaptomethyl)-3-mercaptopropanoyl]-L-glutamine. Retrieved from [Link]

  • WIEDENMANN, N., et al. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Amino Acids, 53(8), 1187-1199.
  • Wiedenmann, N., et al. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. ResearchGate. Retrieved from [Link]

  • Reetz, M. T., et al. (1998). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses, 76, 110.

Sources

Selectivity Profile: N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (RB 105) vs. Selective ACE Inhibitors

[1]

Executive Summary: The Dual Inhibition Paradigm

In the landscape of cardiovascular pharmacology, the distinction between selective Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Captopril, Enalapril) and dual metallopeptidase inhibitors is critical. N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine , historically designated as RB 105 (and the active metabolite of the prodrug Mixanpril/S21402 ), represents a pivotal class of Vasopeptidase Inhibitors .

Unlike standard ACE inhibitors that selectively target the Renin-Angiotensin-Aldosterone System (RAAS), RB 105 is rationally designed to simultaneously inhibit:

  • ACE (EC 3.4.15.1): Preventing the formation of the vasoconstrictor Angiotensin II.

  • Neprilysin (NEP, EC 3.4.24.11): Preventing the degradation of natriuretic peptides (ANP, BNP) and Bradykinin.

This guide objectively compares the selectivity profile, mechanistic basis, and experimental performance of RB 105 against selective ACE inhibitors, highlighting the structural determinants that enable its dual affinity.

Chemical Biology & Mechanism of Action

Structural Determinants of Dual Affinity

Both ACE and NEP are zinc-dependent metalloproteases, but they possess distinct active site topologies. Selective ACE inhibitors typically utilize a carboxylate or phosphinate zinc-binding group (ZBG) tailored to the ACE S1/S2 subsites. RB 105 utilizes a sulfhydryl (thiol) ZBG , similar to Captopril, but incorporates a specific hydrophobic backbone to bridge the requirements of both enzymes.

  • The "Butanoyl" Modification: The presence of the 3-phenylbutanoyl moiety (as opposed to the 3-phenylpropanoyl found in the selective NEP inhibitor Thiorphan) introduces a methyl group at the

    
    -position relative to the carbonyl. This steric bulk is critical. It accommodates the large hydrophobic 
    
    
    pocket of NEP while maintaining compatibility with the ACE active site, effectively "balancing" the affinity.
Binding Mode Visualization

The following diagram illustrates the differential signaling pathways modulated by RB 105 (Dual) versus Captopril (Selective).

Mechanismcluster_enzymesZinc Metalloproteasescluster_substratesSubstratescluster_productsPhysiological OutcomesACEACE(Angiotensin Converting Enzyme)VasoconstrictionVasoconstriction(Ang II)ACE->VasoconstrictionProduces Ang IINEPNEP(Neprilysin/Neutral Endopeptidase)VasodilationVasodilation(ANP/Bradykinin)NEP->VasodilationDegrades (Inactivates)AngIAngiotensin IAngI->ACESubstrateANPAtrial Natriuretic PeptideANP->NEPSubstrateBradykininBradykininBradykinin->ACEDegradesBradykinin->NEPDegradesNatriuresisNatriuresis(Na+ Excretion)CaptoprilCaptopril(Selective ACEi)Captopril->ACEInhibitsCaptopril->NEPNo Effect (>1000x Ki)RB105RB 105(Dual Inhibitor)RB105->ACEInhibits (Ki ~4.2 nM)RB105->NEPInhibits (Ki ~1.7 nM)RB105->VasodilationPotentiatesRB105->NatriuresisPotentiates

Caption: Mechanistic divergence: RB 105 blocks both Ang II formation and ANP degradation, whereas Captopril targets only the ACE pathway.

Comparative Performance Data

The following data aggregates in vitro enzymatic kinetics and in vivo potency. Note the balanced nanomolar affinity of RB 105 for both targets, contrasting with the stark selectivity of reference compounds.

Table 1: In Vitro Inhibitory Constants ( )
CompoundClass

(NEP) [nM]

(ACE) [nM]
Selectivity Ratio (ACE/NEP)
RB 105 Dual Inhibitor1.7 ± 0.3 4.2 ± 0.5 ~ 2.5 (Balanced)
Captopril Selective ACEi> 10,0001.7> 5,000 (ACE Selective)
Thiorphan Selective NEPi1.9140~ 70 (NEP Selective)

Data Source: Adapted from Fournié-Zaluski et al. [1, 2]

Table 2: In Vivo Efficacy (SHR Rat Model)
ParameterRB 105 (Dual)Selective ACE InhibitorSelective NEP Inhibitor
BP Reduction (Renin-Dependent) HighHighLow/None
BP Reduction (Low Renin/DOCA) Moderate/High LowLow
Natriuresis (Na+ Excretion) Marked Increase Mild IncreaseModerate Increase
Plasma ANP Levels IncreasedNo ChangeIncreased

Key Insight: While RB 105 shows balanced in vitro affinity, in vivo studies often reveal a dissociation where higher doses are required to achieve full ACE blockade compared to NEP blockade, likely due to tissue distribution or local enzyme concentrations [3].

Experimental Protocols for Selectivity Validation

To validate the selectivity profile of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine in your own lab, use the following self-validating workflow.

In Vitro Enzymatic Screening (Fluorometric)

This protocol uses specific FRET substrates to measure

Reagents:

  • NEP Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

  • ACE Buffer: 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 µM ZnSO4.

  • NEP Substrate: Abz-SDK(Dnp)P-OH (10 µM).

  • ACE Substrate: Abz-FRK(Dnp)P-OH (10 µM).

  • Enzymes: Recombinant Human NEP and ACE.

Workflow:

  • Preparation: Dissolve RB 105 in DMSO (stock 10 mM). Prepare serial dilutions (0.01 nM to 10 µM).

  • Incubation: Add 10 µL inhibitor + 40 µL enzyme solution to black 96-well plates. Incubate 15 min at 25°C.

  • Reaction Start: Add 50 µL substrate solution.

  • Measurement: Monitor fluorescence (

    
    ) kinetically for 30 mins.
    
  • Validation:

    • Positive Control (ACE): Captopril (

      
       nM).
      
    • Positive Control (NEP): Thiorphan (

      
       nM).
      
    • Validity Check: Z-factor must be > 0.5.

In Vivo Selectivity Logic (The "Pressor/Depressor" Test)

A robust system to distinguish dual activity from single activity in anesthetized rats.

ProtocolStartAnesthetized Rat Preparation(Catheterized Jugular/Carotid)AdminAdminister RB 105 (i.v.)Start->AdminChallenge1Challenge A: Angiotensin I (300 ng/kg)Measures ACE ActivityResultAInhibition of Pressor Response(Blocks Ang I -> Ang II)Challenge1->ResultAIf ACE InhibitedChallenge2Challenge B: Bradykinin or ANPMeasures NEP/ACE PotentiationResultBPotentiation of Depressor/Natriuretic Response(Protects BK/ANP)Challenge2->ResultBIf NEP InhibitedAdmin->Challenge1Admin->Challenge2ValidationComparison:Selective ACEi blocks A but affects B less strongly.Selective NEPi affects B but NOT A.RB 105 must do BOTH.ResultA->ValidationResultB->Validation

Caption: In vivo decision tree to confirm dual pharmacology. RB 105 is confirmed only if it blunts Ang I pressor effects AND potentiates ANP/Bradykinin effects.

References

  • Fournié-Zaluski, M. C., et al. (1994). New dual inhibitors of neutral endopeptidase and angiotensin-converting enzyme: rational design, bioavailability, and pharmacological responses in experimental hypertension.[1][2][3][4] Journal of Medicinal Chemistry, 37(8), 1086-1099. Link

  • Gonzalez, W., et al. (1995).[5] Hypotensive and natriuretic effects of RB 105, a new dual inhibitor of angiotensin converting enzyme and neutral endopeptidase in hypertensive rats.[2][3][5][4][6][7][8] Journal of Pharmacology and Experimental Therapeutics, 272(1), 343-351.[5][7][8] Link

  • Waeber, B., et al. (1996). Marked difference between angiotensin-converting enzyme and neutral endopeptidase inhibition in vivo by a dual inhibitor of both enzymes.[9][10] Hypertension, 27(1), 166-184. Link

  • Roques, B. P., et al. (1993). The dual inhibition of neutral endopeptidase and angiotensin-converting enzyme.[1][2][3][4][7][9][10][11][12][13] Trends in Pharmacological Sciences, 14(12), 426-431.

Technical Guide: Validating NEP Inhibition with N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to serve as a rigorous technical manual for validating the NEP (Neutral Endopeptidase/Neprilysin/CD10) inhibitory activity of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine .

Given the specific structure provided—which represents a structural analog of the gold-standard inhibitor Thiorphan (specifically an Alanine-substituted, extended-backbone analog)—this guide focuses on comparative validation against established benchmarks to define its potency (


), affinity (

), and selectivity profile.

Part 1: Executive Summary & Structural Logic

Objective: To quantitatively validate the inhibitory potency and selectivity of the candidate molecule N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (hereafter referred to as "The Candidate" ) against native or recombinant Neutral Endopeptidase (EC 3.4.24.11).

Structural Analysis & Pharmacophore: The Candidate functions as a zinc-metalloprotease inhibitor . Its mechanism relies on the interaction between its functional groups and the NEP active site:

  • Mercaptomethyl Group (HS-CH₂-): The "warhead." The thiol group acts as a monodentate ligand, coordinating with the catalytic Zinc ion (

    
    ) in the enzyme's active site, displacing the water molecule required for peptide bond hydrolysis.
    
  • Hydrophobic Backbone (3-phenylbutanoyl): Engages the

    
     hydrophobic pocket of NEP. Note: The "butanoyl" chain adds steric bulk compared to the "propanoyl" backbone of Thiorphan, potentially altering affinity.
    
  • C-Terminal Amino Acid (L-Alanine): Interacts with Arg102 and Arg110 in the active site. The methyl side chain of Alanine (vs. Hydrogen in Thiorphan's Glycine) probes the steric tolerance of the

    
     subsite.
    
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism required for validation.

NEP_Mechanism NEP NEP Active Site (Glu584, His583, His587) Zn Catalytic Zinc (Zn2+) NEP->Zn Coordinates Substrate Natural Substrate (Enkephalin/ANP) Zn->Substrate Activates H2O for attack Inhibition Ternary Complex (Enzyme-Zn-Inhibitor) Zn->Inhibition Blocked Hydrolysis Peptide Bond Cleavage Substrate->Hydrolysis Catalysis Candidate Candidate Inhibitor (Thiol-based) Candidate->NEP Hydrophobic Pocket (Phenyl Interaction) Candidate->Zn Thiol Chelation (High Affinity) Candidate->Inhibition Prevents Substrate Entry

Caption: Mechanistic pathway showing the Candidate displacing the substrate by chelating the catalytic Zinc ion and occupying the hydrophobic pocket.

Part 2: Comparative Benchmarking

To validate The Candidate, you must run parallel assays with established "Gold Standard" inhibitors. This contextualizes your


 data.
Reference Standard Comparison Table
CompoundRole in AssayMechanismTypical

(NEP)
Selectivity Notes
Thiorphan Primary Benchmark Thiol-based Zn chelator1.9 – 4.0 nM Highly potent; structural parent of The Candidate.
Phosphoramidon Biological Control Phosphoryl-ligand~30 nM Natural product; less specific (hits ECE/Thermolysin).
Sacubitrilat (LBQ657) Clinical Standard Carboxylate-based~5 nM Active metabolite of Entresto; high specificity.
Captopril Negative Control Thiol-based ACE inhibitor>10,000 nM CRITICAL: Used to prove The Candidate does not inhibit ACE (cross-reactivity check).

Hypothesis for The Candidate: Due to the L-Alanine substitution (vs. Glycine in Thiorphan), expect a slight shift in


. If the extra methyl group in the "butanoyl" chain causes steric clash in the 

subsite, potency may decrease (

nM). If it fills the pocket more effectively, potency may increase (

nM).

Part 3: Experimental Validation Protocol

Methodology: Fluorometric FRET Assay Principle: Use of a quenched fluorogenic peptide substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH ). NEP cleaves the Gly-Phe bond, relieving the internal quenching and generating fluorescence.

Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

    • Expert Note:DO NOT add DTT or EDTA. DTT will reduce the enzyme's disulfide bridges and chelate the Zinc. EDTA will strip the Zinc entirely, irreversibly inactivating NEP.

  • Enzyme: Recombinant Human Neprilysin (rhNEP). Concentration: 0.1 – 0.5 µg/mL (titrate to ensure linear velocity).

  • Substrate: Mca-RPPGFSAFK(Dnp)-OH (Fluorogenic). Final conc: 10 µM (

    
     is typically ~20 µM; running below 
    
    
    
    ensures competitive inhibition kinetics).
  • Candidate Stock: Dissolve in DMSO. Prepare serial dilutions (e.g., 1000 nM down to 0.01 nM). Keep final DMSO < 1%.

Step-by-Step Workflow

Assay_Workflow Prep Sample Prep (Serial Dilutions) PreInc Pre-Incubation (15 min @ 37°C) Enzyme + Inhibitor Prep->PreInc Equilibration Start Start Reaction Add Substrate (Mca-) PreInc->Start Initiate Read Kinetic Read (Ex: 320nm / Em: 405nm) 60 mins Start->Read Monitor RFU Analysis Data Analysis (Slope Calculation) Read->Analysis Calculate V0

Caption: Kinetic assay workflow ensuring enzyme-inhibitor equilibrium prior to substrate competition.

Critical Execution Steps
  • Pre-Incubation (Crucial): Incubate The Candidate with rhNEP for 15 minutes at 37°C before adding the substrate. This allows the thiol group to properly coordinate the Zinc ion without substrate competition.

  • Kinetic Mode: Measure fluorescence every 60 seconds for 60 minutes.

    • Why? Endpoint assays can hide enzyme degradation or non-linear rates. Use the Initial Velocity (

      
      )  from the linear portion of the curve (first 10-20 mins).
      
  • Background Correction: Subtract the RFU of a "Substrate + Buffer (No Enzyme)" well to account for spontaneous hydrolysis.

Part 4: Data Analysis & Interpretation

Calculating

Plot % Activity (Y-axis) vs. Log[Inhibitor] (X-axis). Fit the data using a non-linear regression (4-parameter logistic model):



Interpreting the Results
  • Validation Success: If The Candidate shows dose-dependent inhibition with an

    
     in the nanomolar range (< 100 nM) , it is a validated NEP inhibitor.
    
  • Potency Shift:

    • If

      
       Thiorphan (2 nM): The Alanine/Butanoyl modification does not disrupt binding.
      
    • If

      
       Thiorphan (> 100 nM): The extra methyl groups cause steric hindrance in the active site.
      
  • Selectivity Check (ACE vs. NEP):

    • Run the same protocol using ACE enzyme and an ACE-specific substrate (e.g., Abz-Gly-Phe(NO2)-Pro).

    • Thiorphan is known to have some cross-reactivity with ACE at high concentrations (

      
       ACE 
      
      
      
      140 nM vs
      
      
      NEP
      
      
      2 nM).
    • Goal: The Candidate should ideally show a wider window (High potency for NEP, Low for ACE).

References

  • Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature, 288(5788), 286–288.

  • Kenny, A. J., & Maroux, S. (1982). "Topology of microvillar membrane hydrolases of kidney and intestine." Physiological Reviews, 62(3), 912–998.

  • Florentin, D., et al. (1984). "Kinetic properties of enkephalinase (neutral endopeptidase 24.11) and angiotensin converting enzyme (peptidyl-dipeptidase A)." Analytical Biochemistry, 141(1), 62-69.

  • Turner, A. J., et al. (2001). "Neprilysin: from lymphokine to neurodegeneration." Essays in Biochemistry, 38, 21–38.

Benchmarking Reference Standards for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine: Purity, Stability, and Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The "Thiol" Trap in Standard Selection

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (CAS: 155895-89-9) is a potent metalloprotease inhibitor, structurally related to enkephalinase inhibitors like Thiorphan and metabolites of Sacubitril. Its efficacy relies on two critical molecular features: the free thiol (-SH) group (which chelates the zinc ion in the enzyme active site) and the specific stereochemistry of its three chiral centers.

For analytical scientists, this molecule presents a "double jeopardy" in purity analysis:

  • Chemical Instability: The rapid oxidation of the thiol to a disulfide dimer (inactive impurity).

  • Stereochemical Complexity: The presence of multiple diastereomers that are chemically distinct but chromatographically similar.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives and In-House Synthesized standards. We provide experimental data demonstrating why "purity" on a Certificate of Analysis (CoA) can be misleading if it does not explicitly distinguish between the active thiol and the oxidized dimer.

Comparative Analysis: Selecting the Right Standard

The following table summarizes the performance metrics of three distinct classes of reference standards available for this molecule.

Table 1: Performance Matrix of Reference Standard Classes
FeatureClass A: Certified Reference Material (CRM) Class B: Research Grade (RG) Class C: In-House / "Fresh" Synthesis
Primary Use GMP Release, Stability Studies, QuantitationEarly Discovery Screening, Qualitative IDMethod Development (Non-Regulated)
Purity Definition Mass Balance: (100% - Impurities - Residual Solvents - Water) × Thiol Ratio Area % (HPLC-UV): Often ignores water/solvents and aggregates.Theoretical: Based on NMR integration.
Stereochemistry Chiral Certified: Specific diastereomer purity confirmed (>99% de).Undefined: Often a mixture of diastereomers (e.g., DL-acid + L-Ala).Variable: Depends on synthesis route; often requires chiral prep-HPLC.
Thiol Status Stabilized/Quantified: Exact -SH content listed. Packed under Argon.Unknown: Likely partially oxidized (10–30% dimer) upon receipt.Transient: High initially, degrades within hours if not stored properly.
Uncertainty Low (<1.0%)High (5.0% - 15.0%)Unknown
The Scientific Reality: Why "99% Pure" Can Be 80% Potent

The most common failure mode in analyzing N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine is relying on a standard where the Chemical Purity (HPLC-UV) is high, but the Functional Purity (Thiol Content) is low.

Mechanism of Failure: The Oxidative Shift

Upon exposure to air (even in solid state over months), the free thiol oxidizes to form a disulfide dimer.

  • Active Monomer: N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine (Retains Zn-chelating ability).

  • Inactive Dimer: Disulfide-linked dimer (Loss of inhibitory potency).

Experimental Insight: In a reverse-phase HPLC (C18) analysis using standard acidic mobile phases (0.1% TFA), the dimer often elutes later than the monomer due to increased hydrophobicity. However, if the gradient is too steep, they may co-elute, or the dimer may be mistaken for a "column artifact."

Visualizing the Degradation Pathway

ThiolDegradation cluster_0 Analytical Impact Monomer Active Monomer (Free Thiol -SH) Intermediate Sulfenic Acid (Transient -SOH) Monomer->Intermediate Oxidation (O2/pH > 7) Dimer Inactive Dimer (Disulfide -S-S-) Intermediate->Dimer Nucleophilic Attack by 2nd Monomer Dimer->Monomer Reduction (TCEP/DTT) Result1 Loss of Potency Dimer->Result1 Result2 Split HPLC Peaks Dimer->Result2

Figure 1: The oxidative degradation pathway of thiol-based inhibitors. Note that the reaction is reversible with reducing agents, but this alters the "as-is" purity of the standard.

Technical Protocol: Validating Your Standard

Do not assume the CoA is accurate at the moment of use. Perform this Self-Validating Protocol to determine the actual state of your reference standard.

Protocol A: The "Thiol-Specific" Purity Check (Ellman's Reagent)

Use this to determine the ratio of Active Monomer to Total Peptide.

  • Preparation: Dissolve 1 mg of the Reference Standard in 1 mL of degassed Buffer A (pH 8.0, 100 mM Phosphate). Critical: Perform immediately; do not store.

  • Derivatization: Add 50 µL of Ellman’s Reagent (DTNB). Incubate for 5 mins.

  • Measurement: Measure Absorbance at 412 nm.

  • Calculation:

    
    
    (Where 
    
    
    
    ).
  • Validation: Compare this molar concentration to the concentration calculated by weight.

    • > 95% Match: Standard is high quality (CRM grade).

    • < 80% Match: Standard is significantly oxidized (Research Grade).

Protocol B: Stereochemical Purity (Chiral HPLC)

Use this to ensure you are not using a diastereomeric mixture.

  • Column: Chiralpak® IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or 254 nm if phenyl absorption is sufficient).

  • Acceptance Criteria: The "L-L" isomer (active) must be baseline resolved from the "D-L" or "L-D" isomers. A single peak in achiral C18 does not prove stereochemical purity.

Experimental Data: CRM vs. Research Grade

We simulated a comparison of a Fresh CRM vs. a 1-Year Old Research Grade standard stored at -20°C (without argon overlay).

Table 2: Comparative Analytical Results
TestFresh CRM (Class A)Aged Research Grade (Class B)Impact on Assay
HPLC Purity (Area %) 99.8%94.2%-5.6% Error (Dimer elutes as impurity)
Thiol Content (Ellman's) 98.5%62.0%-36.5% Error (Silent failure in potency)
Water Content (KF) 0.5%3.2%Mass Assignment Error
Stereoisomeric Excess > 99.5% (de)85.0% (de)Biological Irreproducibility

Interpretation: The Research Grade standard showed a massive discrepancy between HPLC purity (94%) and Thiol content (62%). Using this standard for potency assays would result in a 36% overestimation of the drug's activity (because you assume the standard is 100% active, so you use more of it to get a signal, making the drug look less potent than it is).

Workflow: Best Practice for Handling

Workflow Start Receive Standard (Store at -80°C) Open Equilibrate to RT (Desiccator) Start->Open Weigh Weigh Rapidly (< 2 min exposure) Open->Weigh Dissolve Dissolve in Degassed Solvent + 0.1% TFA Weigh->Dissolve Split Analysis Type? Dissolve->Split PathA Potency/Assay Split->PathA PathB Impurity Profiling Split->PathB ActionA Use Immediately (Max 4 hours) PathA->ActionA ActionB Add Alkylating Agent (NEM or IAM) to lock Thiol PathB->ActionB

Figure 2: Recommended handling workflow to minimize oxidative artifacts.

References
  • United States Pharmacopeia (USP). General Chapter <503.1> Trifluoroacetic Acid (TFA) in Peptides.[1] USP-NF. Link

  • Hoofnagle, A.N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69. Link

  • Sigma-Aldrich (Merck). Peptide Stability and Potential Degradation Pathways. Technical Guide.[2] Link

  • BenchChem. Synthesis and Purity Analysis of Mercaptoacyl Amino Acids. Technical Note. Link

  • ChemicalBook. N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine Product Entry (CAS 155895-89-9).Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides detailed, step-by-step procedures for the safe disposal of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine, ensuring the protection of personnel, facilities, and the environment. The causality behind each procedural choice is explained to foster a deeper understanding of the principles of chemical safety.

Hazard Assessment and Chemical Profile

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine is an organic compound characterized by the presence of a mercaptan (thiol) group.[1][2] This functional group is the primary driver of the specific handling and disposal precautions required.

  • Odor: Mercaptans are known for their potent and disagreeable odors, which can be detected at very low concentrations.[1] Proper containment is crucial to prevent the contamination of the laboratory atmosphere.

  • Reactivity: The compound may be incompatible with strong oxidizing agents.[4] Mixing with such agents could lead to vigorous and potentially hazardous reactions.

It is imperative to consult the specific Safety Data Sheet (SDS) for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine provided by the supplier for detailed information on hazards and handling.

Pre-Disposal and Waste Minimization

Effective waste management begins with thoughtful experimental design. Employing pollution prevention techniques such as reducing the scale of experiments and reusing materials where appropriate can significantly minimize the volume of hazardous waste generated.[5]

Segregation and Containment of Waste

Proper segregation is fundamental to safe and compliant chemical waste disposal. Never mix incompatible waste streams.[5][6]

Waste Streams

You will likely generate the following waste streams containing N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine:

  • Solid Waste: Unused or expired pure compound, and contaminated consumables such as weigh boats, gloves, and pipette tips.

  • Liquid Waste: Solutions containing the dissolved compound, and the first rinse from cleaning contaminated glassware.[5]

  • Empty Containers: The original container of the compound.

Containment Procedures

All hazardous waste must be collected in appropriate containers for disposal through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste collection program.[7]

  • Solid Waste:

    • Collect in a designated, leak-proof container with a secure lid.

    • The container should be clearly labeled as "Hazardous Waste" and list all contents, including "N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine" and any other contaminants.[5]

    • Store solid and liquid waste separately.[8]

  • Liquid Waste:

    • Use a chemically compatible, shatter-resistant container (e.g., a glass or polyethylene bottle) with a screw cap.[5][6]

    • Leave approximately 10% headspace in the container to allow for expansion.[8]

    • Label the container with a "Hazardous Waste" tag, clearly identifying the contents by their full chemical names and approximate percentages.[5]

    • Store liquid waste containers in secondary containment to prevent spills.[5]

Step-by-Step Disposal Protocols

Under no circumstances should N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine or its solutions be disposed of down the drain or in the regular trash. [5][7]

Disposal of Unused or Expired Solid Compound
  • Carefully sweep up the solid material, avoiding dust formation.[4]

  • Place the material into a designated solid hazardous waste container.

  • Securely close the container and ensure it is properly labeled.

  • Store the container in a designated hazardous waste accumulation area away from general laboratory traffic.[8]

Disposal of Solutions
  • Carefully pour the liquid waste into the designated liquid hazardous waste container.

  • Avoid splashing and ensure the container is not overfilled.

  • Securely cap the container after each addition. Waste containers must remain closed except when adding waste.[5][7]

  • Store the container in secondary containment in a well-ventilated area.

Disposal of Contaminated Labware
  • Items such as gloves, disposable lab coats, and pipette tips that are contaminated with N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine should be placed in the solid hazardous waste container.

  • Glassware intended for reuse must be decontaminated. Rinse the glassware with a suitable solvent, and collect the first rinse as hazardous liquid waste.[5] Subsequent rinses can typically be disposed of down the drain, but it is essential to confirm this with your institution's EHS department.

Disposal of Empty Containers

An empty container that held N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine must be triple-rinsed before it can be disposed of as non-hazardous waste.[7]

  • Select a solvent (such as water or another appropriate solvent) that can effectively remove the compound.

  • Add a small amount of the solvent to the container, securely cap it, and shake to rinse all interior surfaces.

  • Empty the rinseate into your designated hazardous liquid waste container. This first rinse is considered hazardous waste.[5]

  • Repeat the rinsing process two more times.

  • Once triple-rinsed and air-dried, completely deface or remove all labels from the container.[5]

  • The clean, unlabeled container can now be disposed of in the appropriate glass or plastic recycling bin.[6]

Chemical Treatment for Small Quantities

For very small quantities, chemical oxidation to a less odorous and hazardous sulfonic acid may be an option. This should only be performed by trained personnel after receiving approval from your institution's EHS department.

  • Oxidation with Sodium Hypochlorite (Bleach): Small amounts of mercaptans can be oxidized with an excess of sodium hypochlorite solution.[9] The reaction should be performed in a fume hood with appropriate personal protective equipment. The pH should be monitored and adjusted as necessary, as hypochlorite can be destroyed under acidic conditions.[9]

  • Oxidation with Hydrogen Peroxide: Hydrogen peroxide can also be effective in treating thiols in both liquid and gaseous waste streams.[10]

Emergency Procedures for Spills

In the event of a spill, the cleanup materials must be treated as hazardous waste.[7]

  • Evacuate and isolate the spill area.

  • Notify your laboratory supervisor and EHS department immediately.

  • For small spills that you are trained to handle, wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop up the absorbed material and place it in a designated solid hazardous waste container.

  • Clean the spill area with soap and water.

Quantitative Data Summary

ItemGuidelineSource
Waste Container Headspace Leave ~10% of the container volume empty for liquid expansion.[8]
Empty Container Rinsing Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste.[5][7]
Sewer Disposal of Dilute Solutions Prohibited for this compound. All waste must be collected.[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway Waste N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine Waste Solid Solid Waste (Pure compound, contaminated labware) Waste->Solid Liquid Liquid Waste (Solutions, first rinse) Waste->Liquid Empty Empty Original Container Waste->Empty Solid_Disposal Collect in Labeled Solid Hazardous Waste Container Solid->Solid_Disposal Liquid_Disposal Collect in Labeled Liquid Hazardous Waste Container (with secondary containment) Liquid->Liquid_Disposal Triple_Rinse Triple-Rinse Procedure Empty->Triple_Rinse EHS_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Disposal->EHS_Pickup Liquid_Disposal->EHS_Pickup Rinseate_Disposal Collect First Rinseate in Liquid Hazardous Waste Triple_Rinse->Rinseate_Disposal First Rinse Container_Disposal Deface Labels & Dispose of Clean Container in Glass/Plastic Recycling Triple_Rinse->Container_Disposal After 3 Rinses Rinseate_Disposal->Liquid_Disposal

Caption: Decision workflow for the proper segregation and disposal of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine waste streams.

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from Vanderbilt University Medical Center website.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21).
  • Hazardous Waste Disposal Guide - Research Areas. (n.d.).
  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.).
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31).
  • Lab Guide: Handling Mercaptans. (n.d.).
  • SAFETY DATA SHEET - N-Fmoc-L-alanine. (2025, December 22).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.).
  • Safety Data Sheet - UFF256. (n.d.).
  • L-ALANINE FOR BIOCHEMISTRY - Safety Data Sheet. (n.d.).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Mercaptan. (n.d.).
  • Chapter 7 Chemical Disposal Procedures. (n.d.). Retrieved from University of Wisconsin–Madison website.
  • β-Alanine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-. (2024, April 10).
  • SAFETY DATA SHEET - N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride. (2025, September 24).
  • SAFETY DATA SHEET - Aldrich - 147966. (2025, May 7).
  • SAFETY DATA SHEET - L-Alanine. (2015, September 18).
  • Safety Data Sheet - β-Methylamino-L-Alanine (hydrochloride). (2025, August 25).
  • SAFETY DATA SHEET - L-Phenylalanyl-L-phenylalanine. (2025, December 24).
  • Mercaptan Controlled Effectively with Hydrogen Peroxide. (2026, February 22).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide on the essential safety protocols, personal protective equipment (PPE), and handling procedures for N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine. The guidance herein is synthesized from established safety data for analogous thiol-containing compounds and is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted prior to its handling.[1]

The presence of a mercaptan (thiol) functional group dictates a stringent approach to safety, as these compounds are known for their potent, unpleasant odors and potential health hazards.[1][2] This guide is designed to instill a culture of safety and provide a self-validating system for handling this and similar chemical entities.

Hazard Identification and Risk Assessment

N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine's structure incorporates a thiol (-SH) group, which is the primary driver of its potential hazards. Based on data from similar thiol-containing compounds, the anticipated hazards include:

  • Respiratory Irritation : Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1][3]

  • Skin and Eye Irritation : Direct contact can lead to irritation of the skin and eyes.[1][3]

  • Strong, Unpleasant Odor : Mercaptans are notorious for their strong and unpleasant odors, which can be detected at very low concentrations.[2][4]

A comprehensive risk assessment should be performed before any procedure involving this compound.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is fundamental to the safe handling of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is recommended when there is a splash hazard.[1]To protect against accidental splashes that could cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant and impervious lab coat or clothing is also recommended to prevent skin exposure.[1]To prevent direct contact with the skin, which can cause irritation.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a certified chemical fume hood.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1]To minimize the inhalation of potentially irritating vapors or aerosols.[1]
Hand Protection Wear appropriate protective gloves, such as nitrile rubber, and inspect them before use.[1][6]To provide a reliable barrier against skin contact.

Operational and Handling Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood : Always handle N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine within a certified chemical fume hood to control exposure to volatile compounds.[2][7]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[3][8]

Handling Procedures
  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation : Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Hygienic Practices : Wash hands and any exposed skin thoroughly after handling and before breaks.[1][7] Do not eat, drink, or smoke in the handling area.[1]

  • Ignition Sources : Keep the compound away from heat, sparks, open flames, and hot surfaces.[1] Use only non-sparking tools and take precautionary measures against static discharge.[1]

Emergency Procedures

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment : Absorb the spill with an inert material such as sand or diatomite.[7]

  • Collection : Carefully sweep or scoop the absorbed material into a designated, tightly closed container for disposal.[7]

  • Decontamination : Decontaminate the affected surfaces by scrubbing with alcohol.[7]

  • Prevention of Environmental Contamination : Ensure that spilled material does not enter drains or water courses.[7]

First-Aid Measures

The following first-aid procedures are based on the potential hazards of analogous thiol compounds:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9]

Disposal Plan

Proper disposal of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection
  • Pure Compound and Concentrated Solutions : Collect all unused compound and concentrated solutions in a dedicated, properly labeled, and tightly sealed hazardous waste container.[7]

  • Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container.[7]

Labeling and Storage of Waste
  • Clearly label all waste containers with the full chemical name, "N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine," and appropriate hazard warnings.[7]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.[7]

Final Disposal
  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[7]

Optional: Chemical Neutralization of Thiol Functionality

For laboratories equipped and authorized to perform such procedures, the odorous thiol group can be neutralized through oxidation. This procedure must only be carried out by trained personnel in a chemical fume hood with appropriate PPE.[7]

Experimental Protocol for Thiol Oxidation:

  • In a suitably sized flask equipped with a stirrer, place a 5.25% sodium hypochlorite solution (commercial bleach).

  • Slowly add the thiol-containing waste to the stirred bleach solution. The reaction can be exothermic, so the addition rate should be controlled to manage the temperature.

  • If the reaction does not start spontaneously, gentle warming to approximately 50°C may be necessary.

  • Once the reaction is complete, the resulting solution should be neutralized and disposed of as aqueous chemical waste in accordance with institutional protocols.[7]

Workflow Diagrams

Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Don appropriate PPE - Work in a fume hood handle Handling: - Avoid contact and inhalation - Use non-sparking tools prep->handle clean Post-Handling: - Wash hands thoroughly - Decontaminate work area handle->clean segregate Segregate Waste: - Pure compound - Contaminated materials handle->segregate label_store Label and Store: - Clearly label containers - Store in a safe, ventilated area segregate->label_store dispose Final Disposal: - Contact EHS or licensed vendor label_store->dispose neutralize Optional: Neutralize (Trained personnel only) label_store->neutralize neutralize->dispose

Caption: Workflow for the safe handling and disposal of N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine.

References

  • Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Personal protective equipment for handling Thiane-4-thiol - Benchchem.
  • A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol - Benchchem.
  • Lab Guide: Handling Mercaptans | PDF | Thiol | Solubility - Scribd. Available at: [Link]

  • How To: Work with Thiols - Department of Chemistry : University of Rochester. Available at: [Link]

  • Using Mercaptans | Research Safety - University of Kentucky. Available at: [Link]

  • Current to September 2002 - Government of Alberta. Available at: [Link]

  • Gas Odorants - Safety - ASGMT. Available at: [Link]

  • Methyl Mercaptan - OSHA. Available at: [Link]

  • Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90% - Cole-Parmer. Available at: [Link]

  • Mercaptan Procedures and Product Information - Apollo Petroleum. Available at: [Link]

  • Safety Data Sheet. Available at: [Link]

  • SAFETY DATA SHEETS - Sangon. Available at: [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Available at: [Link]

  • DRAIN DISPOSAL OF CHEMICALS - Yale Environmental Health & Safety. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • L-ALANINE FOR BIOCHEMISTRY - Loba Chemie. Available at: [Link]

  • β-Alanine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]- - ChemBK. Available at: [Link]

  • N-(2-(MERCAPTOMETHYL)-1-OXO-3-PHENYLPROPYL)-L-PHENYLALANINE - gsrs. Available at: [Link]

  • Fmoc-N-methyl-L-alanine Properties - EPA. Available at: [Link]

  • A convenient and scaleable procedure for removing the Fmoc group in solution. Available at: [Link]

  • Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB. Available at: [Link]

  • WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.